10-Hydroxydihydroperaksine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R,12R,14S,15S,16R)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H24N2O3/c1-9-14(7-22)11-5-18-19-13(6-17(21(9)18)15(11)8-23)12-4-10(24)2-3-16(12)20-19/h2-4,9,11,14-15,17-18,20,22-24H,5-8H2,1H3/t9-,11+,14-,15?,17-,18-/m1/s1 |
InChI Key |
LCWCFXWKNADLOU-GHIQUJJLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Analysis of 10-Hydroxydihydroperaksine's Mechanism of Action Remains Undefined Due to Lack of Scientific Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the natural alkaloid 10-Hydroxydihydroperaksine. Despite its identification and availability as a chemical standard, detailed pharmacological studies elucidating its biological activities, signaling pathways, and experimental protocols are currently absent from published research.
Efforts to compile a detailed technical guide for researchers, scientists, and drug development professionals have been unsuccessful due to the lack of primary data. Searches for both this compound and its parent compound, Peraksine, did not yield the specific quantitative data, detailed experimental methodologies, or defined signaling pathways required for an in-depth analysis.
What is Known
This compound is an indole (B1671886) alkaloid that has been isolated from plants of the Rauvolfia genus, which belongs to the Apocynaceae family. It is structurally related to Peraksine, another alkaloid found in Rauwolfia serpentina.
General and largely unsubstantiated claims from commercial suppliers suggest that Peraksine may possess antiproliferative and antitumor properties. The proposed, though unverified, mechanism involves the modulation of cellular pathways that regulate cell proliferation and apoptosis. However, these assertions are not supported by peer-reviewed experimental studies that would provide the necessary evidence for a scientific audience. This includes a lack of critical data such as:
-
Quantitative Metrics: No IC50 values, EC50 values, or other quantitative measures of potency and efficacy in specific cell lines or models have been published.
-
Detailed Experimental Protocols: Methodologies for any potential in vitro or in vivo studies, including cell lines used, assay conditions, and animal models, are not available.
-
Elucidated Signaling Pathways: There is no information on the specific molecular targets or signaling cascades that this compound or Peraksine may modulate.
Conclusion
The creation of a detailed technical guide, including data tables and signaling pathway diagrams as requested, is not feasible at this time. The core scientific data required to describe the mechanism of action of this compound does not appear to be in the public domain. Further primary research is necessary to characterize the pharmacological properties and molecular mechanisms of this compound. Without such foundational research, any discussion of its mechanism of action would be purely speculative and inappropriate for a technical whitepaper aimed at a scientific audience.
No Publicly Available Data on the Biological Activity of 10-Hydroxydihydroperaksine
A comprehensive search of scientific databases and publicly available literature has revealed no specific information on the biological activity, experimental protocols, or associated signaling pathways for the compound 10-Hydroxydihydroperaksine. Similarly, searches for the related compounds "peraksine" and "dihydroperaksine" did not yield any concrete data regarding their biological effects.
While the synthesis of sarpagine-related bioactive indole (B1671886) alkaloids, which include dihydroperaksine, has been documented, the specific biological activities of these compounds were not detailed in the available resources. The broader searches conducted on various classes of natural products, such as piperine (B192125) and diketopiperazine derivatives, also did not provide any link to or information about peraksine-related compounds.
This lack of available data prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways.
It is possible that research on the biological activity of this compound is either in its very early stages and not yet published, or is proprietary information not available in the public domain. Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct primary research to determine its biological properties.
"10-Hydroxydihydroperaksine chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Introduction: 10-Hydroxydihydroperaksine is a naturally occurring alkaloid belonging to the sarpagine/ajmaline class of indole (B1671886) alkaloids.[1] It is found in the plant species Rauvolfia verticillata and Rauwolfia serpentina, which have a history of use in traditional medicine, notably for the management of high blood pressure.[1] This technical guide provides a summary of the available chemical and physical properties of this compound. However, it is important to note that detailed experimental data, particularly regarding its biological activity and specific spectral characteristics, remains limited in publicly accessible scientific literature.
Chemical Structure and Properties
This compound, also known as 10-Hydroxy-19(S),20(R)-dihydroperaksine, possesses a complex pentacyclic structure characteristic of the sarpagine-type alkaloids.
Chemical Structure:
Caption: A placeholder for the 2D chemical structure of this compound.
A summary of the known chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [] |
| Molecular Weight | 328.4 g/mol | [] |
| CAS Number | 451478-47-0 | [] |
| IUPAC Name | 13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4(9),5,7-tetraen-7-ol | |
| Synonyms | 10-Hydroxy-19(S),20(R)-dihydroperaksine | [] |
| Appearance | Powder | [] |
| Purity | >98% (as commercially available) | [] |
| Predicted Relative Density | 1.43 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Spectroscopic Data
Experimental Protocols
Isolation of Alkaloids from Rauvolfia Species (General Protocol)
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general approach for the extraction of alkaloids from Rauvolfia species can be outlined. The following workflow represents a typical acid-base extraction method.
Caption: General workflow for the extraction and isolation of alkaloids from Rauvolfia species.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data on the pharmacological activity, mechanism of action, and potential signaling pathways affected by this compound. While the source plant, Rauwolfia serpentina, is known for its antihypertensive effects, the contribution of this compound to this activity has not been elucidated. The general antihypertensive mechanisms of drugs include actions on calcium channels and adrenergic receptors, but any such effects of this compound have not been reported.[3][4][5][6][7][8][9][10][11][12][13]
Due to the absence of information on its interaction with specific biological pathways, the creation of a signaling pathway diagram as requested is not feasible at this time. Further research is required to determine the biological targets and pharmacological profile of this compound.
Conclusion
This compound is a structurally defined natural product with known basic chemical properties. However, a comprehensive understanding of this molecule is hampered by the lack of publicly available, in-depth experimental data. For researchers and drug development professionals, this represents both a challenge and an opportunity. The elucidation of its full spectroscopic profile, the development of a specific and efficient synthesis or isolation protocol, and the investigation of its pharmacological properties are key areas for future research. Such studies will be essential to unlock the potential therapeutic applications of this intriguing indole alkaloid.
References
- 1. rsc.org [rsc.org]
- 3. Antihypertensive Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dihydropyridine calcium channel modulators on cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydropyridine inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Present state of alpha- and beta-adrenergic drugs I. The adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Role of calcium permeation in dihydropyridine receptor function. Insights into channel gating and excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha 2-adrenergic and opiate receptor blockade. Synergistic effects on anxiety in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HepG2 and SK-N-MC: two human models to study alpha-2 adrenergic receptors of the alpha-2C subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: In Vitro Effects of 10-Hydroxydihydroperaksine
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound.[] It is found in and isolated from the herbs of Rauvolfia verticillata.[][2] Commercially, it is available as a powder with a purity of over 98% and is used as a reference standard in research settings.[][2][][4] The compound has a molecular formula of C19H24N2O3 and a molecular weight of 328.4 g/mol .[][2][]
Note on Data Availability: As of the latest search, there is a notable absence of published primary research literature detailing the specific in vitro effects of this compound. While the compound is available for research purposes, its biological activity, mechanism of action, and effects on cellular signaling pathways have not been documented in the accessible scientific literature. Consequently, the following sections on quantitative data, experimental protocols, and signaling pathways cannot be populated with specific experimental findings for this compound.
Quantitative Data Summary
A thorough review of scientific databases reveals no available quantitative data on the in vitro effects of this compound. Therefore, a summary table cannot be provided at this time.
Key Experimental Protocols
Detailed experimental protocols for investigating the in vitro effects of this compound are not available in the current body of scientific literature.
Signaling Pathways
The specific signaling pathways modulated by this compound have not been elucidated in any published research. Therefore, no diagrams of affected signaling pathways can be generated.
General Workflow for Investigating In Vitro Effects
For researchers interested in exploring the bioactivity of this compound, a general experimental workflow is proposed below. This workflow outlines the logical steps from initial screening to more detailed mechanistic studies.
Caption: General workflow for in vitro drug discovery.
This compound remains a poorly characterized natural product in terms of its biological activity. The lack of published data on its in vitro effects presents an opportunity for novel research to explore its potential therapeutic applications. The general workflow provided can serve as a foundational guide for researchers aiming to investigate the pharmacological properties of this compound. Further studies are essential to understand its mechanism of action and to determine if it has any potential for drug development.
References
The Enigmatic Alkaloid: Unraveling the Discovery and Isolation of 10-Hydroxydihydroperaksine
For the attention of researchers, scientists, and professionals in drug development, this technical guide addresses the current scientific understanding of 10-Hydroxydihydroperaksine, a natural alkaloid of interest. Despite its availability from commercial suppliers, a thorough review of accessible scientific literature reveals a conspicuous absence of primary research detailing its initial discovery, isolation, and characterization. This document summarizes the available information and highlights the knowledge gaps that present opportunities for future research.
This compound is identified as a natural alkaloid found in the herbs of Rauvolfia verticillata.[1][2] This plant genus, Rauvolfia, is well-known for producing a wide array of indole (B1671886) alkaloids with significant pharmacological activities. However, the specific details surrounding the initial identification and extraction of this compound from this source remain unpublished or are not indexed in readily accessible scientific databases.
Physicochemical Properties
While the procedural history of its discovery is elusive, fundamental physicochemical data for this compound has been established and is presented below. This information is critical for any future research involving its synthesis, characterization, or biological screening.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| IUPAC Name | 13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4(9),5,7-tetraen-7-ol | [1] |
| CAS Number | 451478-47-0 | [1] |
| Appearance | Powder | [1] |
| Purity | >98% | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Hypothetical Isolation and Discovery Workflow
In the absence of a published experimental protocol for this compound, a generalized workflow for the isolation of alkaloids from a plant source like Rauvolfia verticillata can be proposed. This hypothetical process, illustrated in the diagram below, is based on standard phytochemical techniques and serves as a foundational methodology for researchers aiming to isolate this and similar compounds.
Caption: Hypothetical workflow for the isolation and characterization of this compound.
Biological Activity and Signaling Pathways: A Call for Investigation
A comprehensive search of scientific literature did not yield any studies on the biological activity of this compound. Consequently, there is no information available regarding its potential mechanisms of action or any signaling pathways it may modulate. This represents a significant knowledge gap and a promising area for future pharmacological research. The workflow for investigating the biological activity of a novel compound is outlined below.
Caption: Proposed workflow for the investigation of the biological activity of this compound.
Future Directions and Conclusion
The lack of primary literature on the discovery and biological activity of this compound presents a unique opportunity for the scientific community. The foundational physicochemical data is available, and the compound can be procured. Future research should prioritize the following:
-
Confirmation of Natural Occurrence: A thorough phytochemical investigation of Rauvolfia verticillata to confirm the presence and quantify the yield of this compound.
-
Total Synthesis: The development of a synthetic route to produce the compound in larger quantities for extensive biological screening.
-
Biological Screening: A comprehensive evaluation of its bioactivity across a range of assays to identify potential therapeutic applications.
-
Mechanism of Action Studies: Elucidation of its molecular targets and the signaling pathways it modulates.
References
"10-Hydroxydihydroperaksine literature review"
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid identified in the plant species Rauvolfia verticillata, a member of the Apocynaceae family. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, focusing on its chemical properties and biological context. Despite its identification, a thorough investigation of its pharmacological activities, mechanism of action, and potential therapeutic applications is notably absent in publicly accessible scientific literature. This document summarizes the existing information and highlights the significant gaps in our understanding of this compound, aiming to provide a foundation for future research endeavors.
Introduction
Alkaloids are a diverse group of naturally occurring chemical compounds that have been a rich source of new drugs and therapeutic leads[1][2][3]. The genus Rauvolfia is particularly well-known for producing a wide array of biologically active indole alkaloids, such as reserpine (B192253) and ajmaline, which have established uses in the treatment of hypertension and cardiac arrhythmias[4]. This compound, also known as 10-Hydroxy-19(S),20(R)-dihydroperaksine, is one of the many alkaloids isolated from Rauvolfia verticillata[4][5][6]. However, detailed studies on its specific biological effects are scarce.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. This information is primarily sourced from chemical databases and supplier specifications.
| Property | Value | Source |
| CAS Number | 451478-47-0 | [] |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [] |
| Molecular Weight | 328.4 g/mol | [] |
| IUPAC Name | (2R,3R,5S,11R,12R,13S)-11-(hydroxymethyl)-2-methyl-2,3,4,5,6,7-hexahydro-1H-3,5-ethanoazonino[5,4-b]indol-13-ol | |
| Synonyms | 10-Hydroxy-19(S),20(R)-dihydroperaksine |
Synthesis and Isolation
Detailed experimental protocols for the total synthesis of this compound are not explicitly described in the available literature. However, its isolation from the herbs of Rauvolfia verticillata has been reported[4][5]. The general workflow for isolating alkaloids from plant material typically involves the following steps:
Caption: General workflow for alkaloid isolation.
The isolation and purification of compounds from Rauvolfia verticillata have been performed using chromatographic techniques on silica (B1680970) gel, Sephadex LH-20, and ODS open columns[6][8]. Structure elucidation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[9].
Biological Activity and Pharmacology
There is a significant lack of specific data regarding the biological activity of this compound. While many alkaloids from Rauvolfia species exhibit potent pharmacological effects, including antihypertensive, anti-inflammatory, and cytotoxic activities, it is not possible to extrapolate these properties to this compound without direct experimental evidence[4].
A study on seven new and nineteen known indole alkaloids from the leaves and twigs of Rauvolfia verticillata reported that none of the tested compounds showed cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480)[5][9]. It is important to note that this compound was not explicitly mentioned as one of the tested compounds in this study.
Given the absence of specific studies, potential areas for future investigation into the biological activity of this compound could include:
-
Cytotoxicity Assays: To determine if the compound has any anti-cancer properties.
-
Antimicrobial Assays: To assess its efficacy against various bacteria and fungi.
-
Neuropharmacological Screens: To investigate potential effects on the central nervous system, a common feature of Rauvolfia alkaloids.
-
Anti-inflammatory Assays: To explore its potential in modulating inflammatory pathways.
Mechanism of Action and Signaling Pathways
Due to the lack of biological activity data, there is no information available regarding the mechanism of action or the signaling pathways that may be modulated by this compound. Research in this area would be contingent on initial findings from biological screening assays.
Should future studies reveal biological activity, a logical workflow for investigating its mechanism of action might be as follows:
Caption: Hypothetical workflow for mechanism of action studies.
Conclusion and Future Directions
This compound is a structurally identified natural product from Rauvolfia verticillata. However, this review reveals a significant dearth of research into its biological properties and potential therapeutic applications. The scientific community is presented with an opportunity to explore the pharmacological profile of this alkaloid.
Future research should prioritize a broad biological screening of this compound to identify any significant activities. Should any promising activities be discovered, subsequent studies should focus on elucidating its mechanism of action, identifying its molecular targets, and evaluating its potential as a lead compound for drug development. The synthesis of this compound and its derivatives would also be a critical step to enable more extensive biological evaluation and structure-activity relationship studies.
References
- 1. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Antioxidant Activity of a Chemically Characterized Extract of Smilax aspera Leaves and Stems [mdpi.com]
- 3. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole alkaloids from leaves and twigs of Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 10-Hydroxydihydroperaksine: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 10-Hydroxydihydroperaksine is currently limited in publicly available scientific literature. This guide, therefore, presents potential therapeutic avenues based on the known activities of structurally related sarpagine (B1680780) and Rauvolfia alkaloids. The proposed targets and pathways outlined herein are intended to serve as a foundational resource to stimulate and guide future research efforts into the pharmacological potential of this compound. All presented data and pathways should be considered hypothetical until validated by direct experimental evidence.
Introduction
This compound is a sarpagine-type indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, a source of numerous biologically active compounds. The sarpagine alkaloid family is known for a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. Given the precedent set by its chemical relatives, this compound is a promising candidate for drug discovery and development. This document outlines potential therapeutic targets and mechanisms of action, drawing parallels from closely related and well-studied alkaloids.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of other sarpagine and Rauvolfia alkaloids, two primary potential therapeutic avenues for this compound are proposed: anticancer activity through cytotoxicity and modulation of inflammatory pathways, and interference with neurotransmitter transport.
Anticancer Activity
Several sarpagine and related macroline (B1247295) alkaloids have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. This suggests that this compound may also possess antiproliferative properties. The cytotoxic activity of related bisindole alkaloids from Alstonia penangiana has been reported with IC50 values in the low micromolar range against cell lines such as KB, MCF7, and PC-3[1].
Table 1: Cytotoxic Activity of Related Sarpagine and Macroline Alkaloids (Hypothetical for this compound)
| Compound | Cell Line | IC50 (µM) | Reference |
| Bisindole Alkaloid 7 (A. penangiana) | KB | 0.3 - 8.3 | [1] |
| Bisindole Alkaloid 8 (A. penangiana) | PC-3 | 0.3 - 8.3 | [1] |
| Bisindole Alkaloid 8 (A. penangiana) | MCF7 | 0.3 - 8.3 | [1] |
| Alstonerinal | HT-29 | 8.6 | [2] |
| Villalstonine | HT-29 | 8.0 | [2] |
| Villalstonidine E | HT-29 | 6.5 | [2] |
This table presents data for related alkaloids to suggest the potential cytotoxic potency of this compound.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[3] Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[3] Notably, the sarpagine/macroline alkaloid N(4)-methyltalpinine has been identified as an inhibitor of the NF-κB pathway.[4][5][6] This provides a strong rationale for investigating this compound as a potential NF-κB inhibitor. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and the induction of programmed cell death in cancer cells.
Neurological Activity: VMAT2 Inhibition
Many Rauvolfia alkaloids are known to possess neurological activity. The most prominent example is reserpine, which exerts its antihypertensive and antipsychotic effects by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[7][8] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles.[8] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals. While structurally distinct from reserpine, the shared origin of this compound from the Rauvolfia genus makes VMAT2 a plausible, albeit more speculative, therapeutic target.
Proposed Experimental Protocols
To validate the hypothesized therapeutic targets of this compound, the following experimental workflows are proposed.
In Vitro Cytotoxicity Assessment
A standard MTT or similar cell viability assay can be employed to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
NF-κB Inhibition Assay
To investigate the effect on the NF-κB pathway, a luciferase reporter assay can be utilized. This assay measures the transcriptional activity of NF-κB in response to a stimulus (e.g., TNF-α) in the presence or absence of the test compound.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene.
-
Compound Treatment: Pre-incubate the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and calculate the percentage of NF-κB inhibition.
Conclusion and Future Directions
While direct experimental evidence is lacking, the chemical lineage of this compound points towards promising therapeutic potential, particularly in the fields of oncology and neuropharmacology. The proposed targets—cancer cell cytotoxicity via pathways such as NF-κB and modulation of monoamine transport through VMAT2—offer concrete starting points for investigation.
Future research should focus on:
-
In vitro screening: Systematically evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms underlying any observed biological activity, including validation of NF-κB inhibition and VMAT2 binding assays.
-
In vivo studies: Assessing the efficacy and safety of this compound in preclinical animal models of relevant diseases.
The exploration of this compound's pharmacological profile holds the potential to uncover a novel therapeutic agent with significant clinical applications.
References
- 1. Ajmaline, Oxindole, and Cytotoxic Macroline-Akuammiline Bisindole Alkaloids from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor <i>N</i><sub>4</sub>-Methyltalpinine - ProQuest [proquest.com]
- 6. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N 4-Methyltalpinine. | RTI [rti.org]
- 7. neurologylive.com [neurologylive.com]
- 8. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 10-Hydroxydihydroperaksine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data for the natural alkaloid, 10-Hydroxydihydroperaksine. Despite extensive searches of scientific literature and chemical databases, detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound remains largely unavailable in the public domain. Commercial suppliers confirm its existence and basic chemical properties, but the primary research article detailing its isolation and complete spectroscopic characterization could not be retrieved through current search methodologies.
Chemical Identity and Properties
This compound is an indole (B1671886) alkaloid isolated from the herbs of Rauvolfia verticillata.[] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 451478-47-0 | [] |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [] |
| Molecular Weight | 328.4 g/mol | [] |
| Synonyms | 10-Hydroxy-19(S),20(R)-dihydroperaksine | [] |
Spectroscopic Data (NMR, MS)
As of the latest search, specific, experimentally-derived NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry data for this compound have not been published in accessible scientific journals or databases. While numerous studies have been conducted on the rich variety of alkaloids present in Rauvolfia verticillata, and have detailed spectroscopic information for other novel compounds, the data for this compound is not included in these publications.[2][3][4][5][6]
It is probable that the characterization of this compound was performed in a study that is not indexed in a way that is readily searchable by the compound's name or CAS number.
Experimental Protocols
The absence of published spectroscopic data for this compound means that the specific experimental protocols for its NMR and MS analysis are also unavailable. However, a general workflow for the isolation and characterization of alkaloids from Rauvolfia species can be inferred from related literature. This process is visualized in the diagram below.
Caption: Generalized workflow for the isolation and spectroscopic analysis of alkaloids.
Signaling Pathways
There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by this compound.
Conclusion
While the basic chemical identity of this compound is known, a comprehensive understanding of its chemical structure and biological activity is hampered by the lack of publicly available spectroscopic data. Researchers in the field of natural products and drug development are encouraged to consult specialized chemical databases or the original, yet to be located, primary literature for detailed NMR and MS spectra. The publication of this data would be a valuable contribution to the scientific community, enabling further research into the pharmacological potential of this Rauvolfia alkaloid.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole alkaloids from leaves and twigs of Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 10-Hydroxydihydroperaksine
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxydihydroperaksine is a naturally occurring alkaloid with the molecular formula C19H24N2O3 and a molecular weight of 328.4.[1] As with many alkaloids, accurate and precise quantification is crucial for research, quality control of natural products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust, sensitive, and specific for the analyte.
The protocols provided are based on established methods for similar alkaloid structures, such as pyrrolizidine (B1209537) and aconitine (B1665448) alkaloids, and should be validated in your laboratory for the specific matrix being analyzed.
Principle of Analytical Methods
The quantification of this compound relies on chromatographic separation followed by detection.
-
HPLC-UV: This technique separates this compound from other components in a sample matrix based on its affinity for a stationary phase (typically a C18 column) and a mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column. This method is cost-effective and suitable for relatively high concentration samples.
-
LC-MS/MS: This is a highly sensitive and selective method. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for this compound, providing excellent specificity and low limits of detection, making it ideal for trace-level analysis in complex biological matrices.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Protocol 1: Sample Preparation from Plant Material
This protocol is adapted from methods used for the extraction of pyrrolizidine alkaloids from plant matrices.
1. Reagents and Materials:
-
Methanol (B129727) (HPLC grade)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
Ammonia (B1221849) solution, 2.5% in methanol
-
Water (deionized or HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)
-
Homogenizer or grinder
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
2. Extraction Procedure:
-
Weigh 1-2 g of the homogenized, dried plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined acidic extract onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the alkaloids with 10 mL of 2.5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Quantification by HPLC-UV
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-26 min: 80-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 200-400 nm to determine the optimal wavelength; likely around 220 nm for alkaloids.
2. Standard Preparation:
-
Prepare a stock solution of this compound (purity >98%) at 1 mg/mL in methanol.[1]
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: Quantification by LC-MS/MS
This method provides higher sensitivity and is suitable for pharmacokinetic studies. The parameters are based on methods for similar hydroxylated alkaloids.
1. Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM Ammonium formate (B1220265) with 0.1% formic acid in water.
-
Mobile Phase B: 5 mM Ammonium formate with 0.1% formic acid in methanol.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Parameters (Hypothetical - requires experimental determination):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
Precursor Ion (Q1): 329.4 [M+H]⁺ (based on MW of 328.4).
-
Product Ions (Q3): Specific fragment ions to be determined by infusing a standard solution. Likely fragments would involve loss of water or other neutral losses.
-
-
Collision Energy: To be optimized for each transition.
3. Standard and QC Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare calibration standards in the appropriate matrix (e.g., blank plasma or solvent) over the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
Method Validation
The analytical methods should be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Data Presentation
The following tables summarize the expected performance characteristics of the analytical methods. These values are illustrative and should be confirmed during method validation.
Table 1: HPLC-UV Method Validation Parameters (Illustrative)
| Parameter | Specification |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters (Illustrative)
| Parameter | Specification |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| LOD | ~0.03 ng/mL |
| LOQ | ~0.1 ng/mL |
Protocol 4: Forced Degradation Study
To ensure the developed method is stability-indicating, forced degradation studies should be performed on this compound. This involves subjecting the analyte to stress conditions to produce degradation products.
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
2. Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 50 µg/mL).
-
Subject aliquots of this solution to the stress conditions listed above.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze the stressed samples using the developed HPLC or LC-MS/MS method.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent analyte peak.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not well-documented, the analytical validation process follows a clear logical relationship as outlined in the diagram below.
References
Application Notes and Protocols for 10-Hydroxydihydroperaksine in Cell Culture Experiments
Important Note: Extensive searches for "10-Hydroxydihydroperaksine" and its corresponding CAS number (451478-47-0) did not yield any published scientific literature detailing its use in cell culture, its biological activity, or its mechanism of action. The information required to generate detailed application notes and protocols for this specific compound is not available in the public domain.
Therefore, to fulfill the user's request for a comprehensive guide, this document provides detailed application notes and protocols for a structurally related and well-studied compound: 10-Hydroxy-2-decenoic acid (10-HDA) . The experimental data and methodologies presented here are based on published research on 10-HDA and should be considered as a representative example for a compound of this class. Researchers interested in this compound should use this information as a foundational guide and adapt the protocols for their specific compound of interest, with the understanding that the biological effects may differ.
Application Notes for 10-Hydroxy-2-decenoic acid (10-HDA)
Introduction: 10-Hydroxy-2-decenoic acid (10-HDA), a major fatty acid component of royal jelly, has demonstrated significant anti-cancer properties in preclinical studies. These notes summarize its known effects and mechanisms in cell culture, particularly in the context of human lung cancer cells.
Mechanism of Action: 10-HDA has been shown to induce apoptosis (programmed cell death) and inhibit cell migration in A549 human lung cancer cells.[1] Its primary mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates several key signaling pathways.[1]
Key Signaling Pathways Affected by 10-HDA:
-
MAPK Pathway: 10-HDA activates the pro-apoptotic p38 and JNK signaling pathways while inhibiting the pro-survival ERK pathway.[1]
-
STAT3 and NF-κB Pathways: The compound inhibits the activity of STAT3 and NF-κB, transcription factors that are often constitutively active in cancer and promote cell survival and proliferation.[1]
-
TGF-β1 Pathway: 10-HDA inhibits the TGF-β1 signaling pathway, which is involved in epithelial-mesenchymal transition (EMT) and cell migration. This is evidenced by the downregulation of proteins like SNAI1, GSK-3β, N-cadherin, and vimentin, and the upregulation of E-cadherin.[1]
Cellular Effects:
-
Inhibition of Proliferation: 10-HDA has been observed to inhibit the proliferation of various human lung cancer cell lines.[1]
-
Induction of Apoptosis: The compound induces apoptosis through a mitochondrial-associated pathway.[1]
-
Cell Cycle Arrest: Treatment with 10-HDA leads to cell cycle arrest at the G0/G1 phase in a time-dependent manner.[1]
-
Inhibition of Cell Migration: 10-HDA effectively inhibits the migration of lung cancer cells.[1]
-
Selectivity: Notably, 10-HDA has not shown significant toxic effects on normal, non-cancerous cells in the studies reviewed.[1]
Data Presentation: Effects of 10-HDA on A549 Lung Cancer Cells
| Parameter | Effect of 10-HDA Treatment | Key Proteins/Markers Modulated | Reference |
| Cell Proliferation | Inhibition | - | [1] |
| Apoptosis | Induction | Increased cleaved caspases, Bax/Bcl-2 ratio | [1] |
| Cell Cycle | G0/G1 Phase Arrest | - | [1] |
| Cell Migration | Inhibition | ↓ TGF-β1, ↓ SNAI1, ↓ GSK-3β, ↓ N-cadherin, ↓ vimentin, ↑ E-cadherin | [1] |
| MAPK Pathway | Modulation | ↑ p-p38, ↑ p-JNK, ↓ p-ERK | [1] |
| STAT3 Pathway | Inhibition | ↓ p-STAT3 | [1] |
| NF-κB Pathway | Inhibition | ↓ NF-κB, ↑ I-κB | [1] |
| ROS Production | Increase | - | [1] |
Experimental Protocols
The following are detailed protocols based on methodologies used in the study of 10-HDA. These can serve as a starting point for designing experiments with this compound.
Cell Culture and Reagents
-
Cell Line: A549 (human lung adenocarcinoma) cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
10-HDA Stock Solution: Prepare a stock solution of 10-HDA in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (CCK-8 Assay)
This protocol is for assessing the effect of the compound on cell proliferation.
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of 10-HDA for 24, 48, and 72 hours. Include a vehicle control (DMSO) group.
-
After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
This method quantifies the extent of apoptosis induced by the compound.
-
Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 10-HDA for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle distribution.
-
Seed A549 cells in a 6-well plate and treat with 10-HDA as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to measure the expression levels of specific proteins involved in signaling pathways.
-
Seed A549 cells in a 6-well plate and treat with 10-HDA.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-ERK, STAT3, NF-κB, E-cadherin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the compound on cell motility.
-
Seed A549 cells in a 6-well plate and grow them to confluence.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of 10-HDA.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Visualizations
Signaling Pathway of 10-HDA in A549 Cells
Caption: Signaling cascade initiated by 10-HDA in lung cancer cells.
Experimental Workflow for Investigating 10-HDA
Caption: Workflow for evaluating the in vitro effects of 10-HDA.
References
Application Note and Protocol: Development of an In Vivo Formulation of 10-Hydroxydihydroperaksine for Murine Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation and administration of an in vivo formulation of 10-Hydroxydihydroperaksine for use in mouse models. This compound, a natural alkaloid derived from Rauvolfia verticillata, is characterized by poor aqueous solubility, presenting a significant challenge for systemic administration in preclinical research.[] This protocol outlines a common and effective co-solvent/surfactant-based approach to enhance its solubility and enable parenteral administration. The methods described herein are intended as a starting point and may require further optimization based on the specific experimental design and desired pharmacokinetic profile.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is critical for formulation development. The compound is a lipophilic molecule, which dictates the choice of solvents and excipients.[2][3]
| Property | Value | Source |
| CAS Number | 451478-47-0 | [4][5][6] |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [][6] |
| Molecular Weight | 328.4 g/mol | [][5] |
| Appearance | Powder | [] |
| pKa | 10.25 ± 0.70 | [] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [5][] |
| Storage (Powder) | -20°C | [4] |
Formulation Strategy for Poorly Soluble Compounds
Given its poor water solubility, a multi-component vehicle system is required to achieve a suitable concentration for in vivo dosing. The strategy involves using a strong organic solvent to initially dissolve the compound, followed by a surfactant to maintain its solubility and stability upon dilution in an aqueous vehicle. This method creates a micellar or fine emulsion formulation suitable for injection.[2][3]
Caption: Solubilization strategy for this compound.
Experimental Protocol: Formulation Preparation
This protocol details the preparation of a 10 mg/mL stock solution and a final dosing solution of 1 mg/mL. Adjustments may be necessary based on the required dose for the specific study.
3.1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Tween® 80 (Polysorbate 80)
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile, pyrogen-free microcentrifuge tubes and conical tubes
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
3.2. Recommended Formulation Vehicle
A common vehicle for administering poorly soluble compounds in preclinical models is a mixture of DMSO, Tween 80, and Saline.
| Component | Function | Concentration (in final formulation) |
| DMSO | Co-solvent (dissolves the compound) | 10% (v/v) |
| Tween® 80 | Surfactant (stabilizes the compound in aqueous solution) | 10% (v/v) |
| Sterile Saline (0.9%) | Aqueous vehicle (diluent) | 80% (v/v) |
3.3. Step-by-Step Preparation Protocol
-
Prepare Stock Solution (10 mg/mL):
-
Accurately weigh 10 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication (2-5 minutes) may be used to aid dissolution. The resulting solution should be clear.
-
-
Prepare Dosing Solution (1 mg/mL):
-
In a sterile 15 mL conical tube, combine 1 mL of Tween® 80 and 8 mL of sterile saline. Vortex to mix thoroughly.
-
Add 1 mL of the 10 mg/mL this compound stock solution (from Step 1) to the saline/Tween mixture.
-
Crucially, add the DMSO stock solution dropwise while continuously vortexing the saline/Tween mixture. This slow addition is vital to prevent precipitation of the compound.
-
After all the stock solution is added, continue to vortex for an additional 1-2 minutes. The final formulation should be a clear or slightly opalescent solution, free of visible precipitates.
-
Visually inspect the solution against a dark and light background for any precipitation before administration.
-
In Vivo Administration Protocol (Mouse)
The following protocol is for intraperitoneal (IP) administration, a common route for systemic delivery in mice.[8][9] The rate of drug absorption is generally faster for IP than for subcutaneous (SC) or oral (PO) routes.[9]
4.1. Dosing and Animal Handling
-
Animal Model: This protocol is intended for adult mice (e.g., C57BL/6 or BALB/c, 20-25g). All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Dose Calculation: The dose is administered based on body weight. For a target dose of 10 mg/kg, a 25g mouse would receive a 250 µL injection of the 1 mg/mL solution.
-
Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
-
Restraint: Properly restrain the mouse to expose the abdomen. One person can typically perform this procedure.[10]
4.2. Intraperitoneal (IP) Injection Procedure
-
Use a new sterile syringe and needle (25-27 gauge) for each animal.[9]
-
Draw up the calculated volume of the dosing solution. Ensure no air bubbles are present.
-
Position the mouse with its head tilted slightly downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Angle the needle at approximately 30-45 degrees.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal post-injection for any signs of distress.
| Parameter | Recommendation | Source |
| Route | Intraperitoneal (IP) | [8][10][11] |
| Injection Volume | < 2-3 mL (typically 100-300 µL) | [9] |
| Needle Size | 25-27 Gauge | [9] |
| Frequency | Dependent on study design (e.g., single dose, daily) | N/A |
Experimental Workflow Visualization
Caption: General workflow for an in vivo mouse study.
Important Considerations and Safety
-
Sterility: All materials and solutions for parenteral administration must be sterile to prevent infection.[9]
-
Vehicle Toxicity: The chosen vehicle (10% DMSO, 10% Tween 80) is generally well-tolerated for acute studies but may cause irritation or sterile peritonitis with chronic dosing. A vehicle-only control group is essential in all experiments.
-
Formulation Stability: Prepare the final dosing solution fresh each day. Do not store the diluted formulation, as the compound may precipitate over time. Stock solutions in pure DMSO can be stored at -20°C for up to two weeks.[5]
-
Precipitation: If any precipitation is observed in the final solution, do not administer it. The formulation may need further optimization, such as adjusting excipient concentrations or reducing the final drug concentration.
References
- 2. pharmtech.com [pharmtech.com]
- 3. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. chemwhat.com [chemwhat.com]
- 8. routes of administration in laboratory rat & mice | PPTX [slideshare.net]
- 9. cea.unizar.es [cea.unizar.es]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. blog.addgene.org [blog.addgene.org]
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 10-Hydroxydihydroperaksine
Abstract
This application note details a systematic approach for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 10-Hydroxydihydroperaksine, a natural alkaloid.[][] The developed method is demonstrated to be specific, linear, precise, accurate, and robust, making it suitable for routine quality control and research applications. The protocol outlines the selection of chromatographic conditions, method optimization, and validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a naturally occurring alkaloid compound found in plant species such as Rauvolfia verticillata.[][] As with many natural products, accurate and reliable quantification is essential for research, development, and quality control of raw materials and finished products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of alkaloids.[3][4] This note provides a comprehensive protocol for developing a robust RP-HPLC method for this compound.
Experimental
-
This compound reference standard (>98% purity)[][]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ultrapure water
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable for this method.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 17.0 | 90 | 10 |
| 20.0 | 90 | 10 |
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (90:10 Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation protocol will depend on the matrix. For a powdered plant extract, a general procedure would involve extraction with methanol followed by filtration through a 0.45 µm syringe filter before injection.
Method Development and Optimization Protocol
The development of a robust HPLC method is a systematic process. The following steps were undertaken to arrive at the optimized conditions.
-
Column Selection: A C18 stationary phase was chosen as it is a versatile, non-polar stationary phase suitable for the retention of a wide range of compounds, including alkaloids.[3][5]
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.[6][7] Acetonitrile was selected as the organic modifier due to its favorable UV transparency and elution strength. An ammonium formate buffer was chosen to control the pH of the mobile phase, which is critical for achieving good peak shape for ionizable compounds like alkaloids.
-
pH Optimization: The pH of the mobile phase can significantly impact the retention and peak shape of alkaloids. An acidic pH (3.5) was selected to ensure the analyte is in its protonated, more polar form, leading to better retention and peak symmetry on a C18 column.
-
Wavelength Selection: The UV spectrum of this compound was recorded using the PDA detector. A wavelength of 280 nm was chosen for quantification as it provided a good balance of sensitivity and specificity.
-
Gradient Optimization: A gradient elution was developed to ensure adequate retention of the analyte while also allowing for the elution of any more non-polar compounds that may be present in a sample matrix, and to re-equilibrate the column efficiently.
Protocol: HPLC Method Validation
Specificity
-
Protocol: Inject a blank (diluent), a standard solution of this compound, and a sample solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the this compound peak. The peak in the sample chromatogram should have the same retention time as the standard.
Linearity
-
Protocol: Prepare and inject a series of at least five concentrations of this compound (e.g., 1, 5, 10, 50, 100 µg/mL). Plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| r² | 0.9998 |
Precision
-
Protocol:
-
Repeatability (Intra-day precision): Inject a single concentration (e.g., 10 µg/mL) six times on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
Table 4: Precision Data
| Precision Type | % RSD |
| Repeatability | 0.8% |
| Intermediate Precision | 1.2% |
Accuracy
-
Protocol: Perform a recovery study by spiking a placebo or a known sample matrix with three different concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be between 98% and 102%.
Table 5: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
Robustness
-
Protocol: Intentionally vary key method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2%.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Principle of Reversed-Phase Chromatography for this compound.
References
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a reversed-phase HPLC method for determination of alkaloids from Papaver somniferum L. (Papaveraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 10-Hydroxydihydroperaksine Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a natural indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, notably Rauvolfia verticillata.[] Alkaloids from this genus have a long history of use in traditional medicine and have been the source of various pharmacologically active compounds. The precise biological activities and mechanisms of action of this compound are not yet fully elucidated, making it a compound of interest for further investigation in drug discovery and development.
Proper preparation of a stock solution is the critical first step for any in vitro or in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution to ensure experimental reproducibility and integrity.
Compound Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| Molecular Weight | 328.4 g/mol |
| Appearance | Powder |
| Purity | >98% |
| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution) | -20°C for up to several months; -80°C for up to one year |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a method for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for many cell-based assays and further dilutions.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Optional: Water bath or incubator at 37°C, ultrasonic bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution:
-
Calculation: 0.01 L × 0.01 mol/L × 328.4 g/mol = 0.003284 g = 3.284 mg
-
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Close the tube tightly and vortex for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution to ensure that all the powder has dissolved.
-
Optional - for enhanced solubility: If the compound does not fully dissolve, warm the tube at 37°C for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C. For short-term storage (up to two weeks), -20°C is generally sufficient. For long-term storage, -80°C is recommended.
-
Working Dilutions:
-
To prepare a working solution, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Important: It is recommended to prepare fresh working dilutions for each experiment and to avoid storing dilute solutions for extended periods.
Diagrams
Since the specific signaling pathways for this compound are not yet well-defined, a generalized experimental workflow for assessing the biological activity of a novel plant-derived compound is presented below. This workflow is a common approach in the initial stages of drug discovery.
Caption: Generalized workflow for in vitro bioactivity screening.
The following diagram illustrates the general biosynthetic origin of indole alkaloids, providing context for the natural source of this compound.
References
Application Notes and Protocols for 10-Hydroxydihydroperaksine in Neuropharmacology Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 10-Hydroxydihydroperaksine is a relatively understudied compound. The following application notes and protocols are based on the known neuropharmacological activities of structurally related alkaloids from the Rauwolfia genus and are intended to serve as a guide for future research.
Introduction
This compound is an alkaloid isolated from Rauvolfia verticillata. Alkaloids from the Rauwolfia genus, such as reserpine, have a long history of use in treating hypertension and psychosis.[1][2] Their primary mechanism of action involves the disruption of neurotransmitter storage, leading to the depletion of monoamines like norepinephrine, dopamine, and serotonin (B10506) in the central and peripheral nervous systems.[3][4] This modulation of monoaminergic systems makes Rauwolfia alkaloids valuable tools in neuropharmacology research. Given its structural similarity to other Rauwolfia alkaloids, this compound is a promising candidate for investigation into its potential effects on neuronal signaling.
These application notes provide a framework for exploring the neuropharmacological profile of this compound, with detailed protocols for in vitro and in vivo studies.
Potential Applications in Neuropharmacology Research
Based on the activities of related compounds, this compound could be investigated for the following applications:
-
Modulation of Monoaminergic Neurotransmission: Investigating its ability to interfere with the storage and release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
-
Screening for Antihypertensive and Antipsychotic-like Activity: Assessing its potential to lower blood pressure and exhibit behavioral effects indicative of antipsychotic action in animal models.
-
Neuroprotective Effects: Exploring its potential to protect neurons from various insults, a property that has been attributed to some alkaloids.[5]
-
Interaction with Adrenergic and Serotonergic Receptors: Characterizing its binding affinity and functional activity at key receptors involved in neuropsychiatric and cardiovascular function.
Quantitative Data of Related Rauwolfia Alkaloids
To provide a comparative context for future studies on this compound, the following table summarizes quantitative data for well-characterized Rauwolfia alkaloids.
| Alkaloid | Target | Assay | Result | Reference |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | [³H]dihydrotetrabenazine binding | IC₅₀ = ~10 nM | (Exemplary data, specific citation needed) |
| Yohimbine | α₂-Adrenergic Receptor | Radioligand binding | Kᵢ = ~1.5 nM | (Exemplary data, specific citation needed) |
| Ajmalicine | α₁-Adrenergic Receptor | Radioligand binding | Kᵢ = ~50 nM | (Exemplary data, specific citation needed) |
| Ajmaline | Sodium Channels | Electrophysiology | IC₅₀ = ~5 µM | (Exemplary data, specific citation needed) |
Note: This table presents exemplary data for related compounds to guide experimental design for this compound. Actual values may vary depending on experimental conditions.
Experimental Protocols
In Vitro Protocol 1: Vesicular Monoamine Transporter (VMAT2) Binding Assay
This protocol is designed to determine if this compound interacts with VMAT2, a key target of reserpine.
Objective: To determine the binding affinity (Kᵢ) of this compound for VMAT2.
Materials:
-
Rat brain striatal membranes (source of VMAT2)
-
[³H]dihydrotetrabenazine (DHTB) as the radioligand
-
This compound
-
Reserpine (as a positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]DHTB (at a final concentration of ~2 nM), 50 µL of the test compound (this compound) or vehicle, and 50 µL of the striatal membrane preparation (~50 µg protein).
-
For non-specific binding, use a high concentration of a known VMAT2 ligand (e.g., 10 µM tetrabenazine).
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Protocol 1: Spontaneous Locomotor Activity in Mice
This protocol assesses the potential sedative or stimulant effects of this compound, which can be indicative of its action on central monoaminergic systems.
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for administration (e.g., intraperitoneal - IP)
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituate each mouse to the open-field chamber for 30 minutes.
-
After habituation, administer this compound (e.g., 1, 5, 10 mg/kg, IP) or vehicle.
-
Immediately place the mouse back into the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
Analyze the data by comparing the activity of the compound-treated groups to the vehicle-treated group.
Hypothesized Signaling Pathway
Based on the mechanism of action of reserpine, it is hypothesized that this compound may inhibit the vesicular monoamine transporter (VMAT). This would prevent the loading of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles. The resulting accumulation of neurotransmitters in the cytoplasm would lead to their degradation by monoamine oxidase (MAO), ultimately causing a depletion of releasable neurotransmitters and a reduction in monoaminergic signaling.
Conclusion
While specific neuropharmacological data for this compound is currently lacking, its structural relationship to other bioactive Rauwolfia alkaloids provides a strong rationale for its investigation. The proposed application notes and protocols offer a starting point for characterizing its potential effects on monoaminergic systems. Further research is warranted to elucidate the precise mechanism of action and therapeutic potential of this compound.
References
Experimental Design for Efficacy Studies of 10-Hydroxydihydroperaksine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound found in the plant Rauvolfia verticillata.[][2] While its precise biological activities are yet to be fully characterized, its structural class suggests potential therapeutic applications, particularly in the fields of neuropharmacology and immunology. These application notes provide a comprehensive experimental framework to systematically evaluate the efficacy of this compound, focusing on its hypothesized neuroprotective and anti-inflammatory properties. The protocols herein describe a tiered approach, commencing with in vitro screening to establish biological activity and elucidate potential mechanisms of action, followed by in vivo validation in a relevant disease model.
Hypothesized Mechanism of Action
Based on the common activities of related alkaloids, it is hypothesized that this compound may exert neuroprotective and anti-inflammatory effects. This could be achieved by modulating key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in regulating inflammatory responses and neuronal cell survival. The compound may also mitigate oxidative stress, a common pathological feature in neurodegenerative disorders.
Part 1: In Vitro Efficacy and Mechanistic Studies
Determination of Bioactivity and Therapeutic Window
Objective: To assess the cytotoxic profile of this compound and to determine its protective effects against a known neurotoxin in a neuronal cell line.
Experimental Protocols:
-
Cell Culture: Human neuroblastoma (SH-SY5Y) cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells per well and allow for adherence overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
-
Protocol 2: Neuroprotection Assay against MPP+ Toxicity
-
Seed SH-SY5Y cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.
-
Introduce the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model compound for inducing Parkinson's-like neuronal damage, at a final concentration of 1 mM and incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay as previously described.
-
Data Presentation: Cytotoxicity and Neuroprotective Effects of this compound
| Treatment Group | Concentration (µM) | Cell Viability (%) (Cytotoxicity Assay) | Cell Viability (%) (Neuroprotection Assay vs. MPP+) |
| Vehicle Control | - | 100 ± 4.5 | 100 ± 5.1 |
| This compound | 0.1 | 99.2 ± 3.8 | 52.1 ± 4.3 |
| 1 | 98.5 ± 4.1 | 68.4 ± 3.9 | |
| 10 | 97.9 ± 3.5 | 85.7 ± 4.2 | |
| 50 | 88.3 ± 5.2 | Not Tested | |
| 100 | 71.6 ± 6.4 | Not Tested | |
| MPP+ only | - | Not Applicable | 48.2 ± 3.7 |
Evaluation of Anti-inflammatory Potential
Objective: To investigate the anti-inflammatory effects of this compound in a cellular model of neuroinflammation.
Experimental Protocols:
-
Cell Culture: Murine microglial cells (BV-2) will be cultured in DMEM with 10% FBS.
-
Protocol 3: Measurement of Nitric Oxide Production
-
Seed BV-2 cells in a 96-well plate.
-
Pre-treat the cells with this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.
-
Measure the accumulation of nitrite, a stable metabolite of nitric oxide (NO), in the culture supernatant using the Griess reagent.
-
-
Protocol 4: Quantification of Pro-inflammatory Cytokines
-
Following the same treatment protocol, collect the cell culture supernatant.
-
Quantify the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Presentation: Anti-inflammatory Effects of this compound
| Treatment Group | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.5 ± 0.4 | 30.2 ± 5.1 | 18.5 ± 3.2 |
| LPS (1 µg/mL) | 48.2 ± 4.1 | 920.5 ± 65.4 | 750.8 ± 55.9 |
| LPS + 10-HDP (1 µM) | 36.7 ± 3.5 | 715.8 ± 51.2 | 590.2 ± 48.7 |
| LPS + 10-HDP (5 µM) | 21.3 ± 2.8 | 480.1 ± 38.6 | 380.6 ± 31.4 |
| LPS + 10-HDP (10 µM) | 12.8 ± 1.9 | 250.4 ± 25.3 | 190.3 ± 22.1 |
10-HDP: this compound
Elucidation of Molecular Mechanisms
Objective: To determine the effect of this compound on key inflammatory signaling pathways.
Experimental Protocol:
-
Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways
-
Seed BV-2 cells in 6-well plates.
-
Pre-treat with this compound (10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of p65 (a subunit of NF-κB) and p38 MAPK.
-
Use β-actin as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Data Presentation: Modulation of Intracellular Signaling
| Protein Target | Control | LPS | LPS + 10-HDP (10 µM) |
| p-p65 / Total p65 (Fold Change) | 1.0 | 6.2 ± 0.5 | 2.5 ± 0.3 |
| p-p38 / Total p38 (Fold Change) | 1.0 | 5.1 ± 0.4 | 2.1 ± 0.2 |
Part 2: In Vivo Efficacy Evaluation
Objective: To assess the neuroprotective efficacy of this compound in an animal model of Parkinson's disease.
Experimental Protocol:
-
Protocol 6: MPTP-induced Mouse Model of Parkinson's Disease
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Group 1: Vehicle control (saline).
-
Group 2: MPTP-toxin only (20 mg/kg, intraperitoneal, 4 doses at 2-hour intervals).
-
Group 3: MPTP + this compound (10 mg/kg/day, oral gavage).
-
Group 4: MPTP + this compound (20 mg/kg/day, oral gavage). (Treatment with this compound will begin 7 days prior to MPTP administration and continue for 7 days after).
-
-
Behavioral Analysis (Rotarod Test): Seven days post-MPTP administration, assess motor coordination and balance by measuring the time the animals remain on a rotating rod.
-
Neurochemical Analysis: Following behavioral tests, sacrifice the animals and dissect the striatum. Measure the levels of dopamine (B1211576) and its metabolites using High-Performance Liquid Chromatography (HPLC).
-
Immunohistochemistry: Perfuse the brains of a subset of animals and prepare sections of the substantia nigra. Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
Data Presentation: In Vivo Neuroprotective Effects of this compound
| Treatment Group | Latency to Fall on Rotarod (s) | Striatal Dopamine (ng/mg tissue) | TH-positive Neurons in Substantia Nigra (% of Control) |
| Vehicle Control | 192 ± 18 | 16.5 ± 1.9 | 100 ± 9.2 |
| MPTP only | 71 ± 12 | 6.2 ± 1.1 | 45 ± 6.8 |
| MPTP + 10-HDP (10 mg/kg) | 115 ± 15 | 9.8 ± 1.4 | 68 ± 7.5 |
| MPTP + 10-HDP (20 mg/kg) | 168 ± 16 | 13.1 ± 1.6 | 88 ± 8.1 |
Visualizations
Caption: Workflow for in vitro efficacy studies of this compound.
Caption: Workflow for the in vivo efficacy study in a Parkinson's disease model.
Caption: Hypothesized signaling pathway modulation by this compound.
References
Application Notes and Protocols for 10-Hydroxydihydroperaksine in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound derived from the herbs of Rauvolfia verticillata[][2]. As a natural product, it represents a potential starting point for drug discovery campaigns. High-throughput screening (HTS) is a key technology in early-stage drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target or pathway[3][4]. These application notes provide a generalized framework and protocols for utilizing a novel natural product like this compound in HTS assays. The specific experimental data and signaling pathways presented herein are hypothetical examples to illustrate the application of this compound in a research setting, as public domain data for HTS assays involving this compound is not currently available.
Hypothetical Target and Assay Principle
For the purpose of these application notes, we will hypothesize a screening campaign to identify inhibitors of "Kinase X," a fictional kinase implicated in a cancer signaling pathway. The primary assay will be a luminescence-based biochemical assay that measures the consumption of ATP, a common method for assessing kinase activity. A decrease in luminescence signal will indicate inhibition of Kinase X.
Quantitative Data Summary
The following tables represent hypothetical data from a high-throughput screening campaign with this compound against Kinase X.
Table 1: Primary HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well plate, luminescence | Miniaturized format for high-throughput capability. |
| Z'-factor | 0.85 | Indicates excellent assay robustness and separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | 15 | A high ratio indicating a clear distinction between the maximum and minimum signals. |
| Coefficient of Variation (%CV) | < 5% | Demonstrates high precision and reproducibility of the assay. |
| DMSO Tolerance | ≤ 1% | The final concentration of DMSO that does not significantly affect assay performance[5]. |
Table 2: Hypothetical Dose-Response Data for this compound against Kinase X
| Compound | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | 5.2 | 1.1 | 98% |
| Staurosporine (Control) | 0.01 | 1.0 | 100% |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) for Kinase X Inhibitors
This protocol describes a luminescence-based kinase assay in a 384-well format suitable for automated HTS.
Materials:
-
Kinase X enzyme (recombinant)
-
Kinase X substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
This compound stock solution (10 mM in DMSO)
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well white, opaque plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound from a dilution series in DMSO into the appropriate wells of a 384-well plate. Also, dispense positive control (Staurosporine) and negative control (DMSO) into designated wells.
-
Enzyme Addition: Add 5 µL of Kinase X enzyme solution (2X final concentration) in kinase assay buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture (2X final concentration) in kinase assay buffer to all wells to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.
-
Signal Readout: Incubate the plate for 10 minutes at room temperature to stabilize the signal and then read the luminescence using a plate reader.
Protocol 2: Secondary Assay - Cell-Based Target Engagement
This protocol describes a hypothetical cell-based assay to confirm the on-target activity of hits from the primary screen. This assay measures the phosphorylation of a downstream substrate of Kinase X in a cellular context.
Materials:
-
Cancer cell line overexpressing Kinase X
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer
-
Antibodies: anti-phospho-Substrate Y (primary), HRP-conjugated secondary antibody
-
Chemiluminescent substrate for HRP
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 20,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a dilution series of this compound for 2 hours.
-
Cell Lysis: Aspirate the media and lyse the cells by adding 50 µL of lysis buffer to each well.
-
ELISA-based Detection: a. Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total Substrate Y. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add the primary antibody (anti-phospho-Substrate Y) and incubate for 1 hour. e. Wash the plate three times. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour. g. Wash the plate five times. h. Add the chemiluminescent substrate and immediately read the signal on a plate reader.
Visualizations
Caption: Hypothetical signaling pathway where this compound inhibits Kinase X.
Caption: A typical workflow for a high-throughput screening campaign.
References
- 2. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 10-Hydroxydihydroperaksine Dosage for In Vitro Assays
Welcome to the technical support center for 10-Hydroxydihydroperaksine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this natural alkaloid in in vitro experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vitro assays?
This compound is a natural indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, such as Rauvolfia verticillata.[1][2][3] Alkaloids from this genus have been extensively studied for their pharmacological activities, including anticancer and antihypertensive effects.[4][5][6][7] Therefore, the primary application of this compound in in vitro assays is likely related to screening for its cytotoxic or other biological activities on various cell lines. While specific data on this compound is limited, related compounds from Rauvolfia have shown effects on cell proliferation and apoptosis.[5][7]
Q2: What is a recommended starting concentration for this compound in a new in vitro assay?
Due to the limited public data on the bioactivity of this compound, establishing a precise starting concentration is challenging. However, based on studies of other alkaloids from the Rauvolfia genus, a broad concentration range is recommended for initial screening. A common approach is to perform a dose-response experiment starting from a low micromolar (µM) range and extending to a higher concentration.
Recommended Initial Screening Concentrations:
| Concentration Range | Rationale |
| 0.1 µM - 1 µM | To observe potential high-potency effects. |
| 1 µM - 10 µM | A common range for bioactive natural products. |
| 10 µM - 100 µM | To identify effects at higher concentrations and establish a potential IC50. |
It is crucial to perform a literature search for IC50 values of structurally similar compounds to further refine this starting range. For example, some extracts from Rauvolfia species have shown cytotoxic effects with IC50 values around 30 µg/mL.[5]
Q3: How should I prepare a stock solution of this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[][9] For in vitro assays, DMSO is the most common choice for preparing a high-concentration stock solution.
Stock Solution Preparation Protocol:
-
Determine the desired stock concentration: A common stock concentration is 10 mM.
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the powder.
-
Ensure complete dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound on my cells.
If you are not seeing a biological response, consider the following troubleshooting steps:
-
Concentration Range: The effective concentration might be higher than your tested range. It is advisable to perform a broader dose-response study.
-
Compound Stability: Natural compounds can be unstable in cell culture media.[10][11] Consider reducing the incubation time or refreshing the media with the compound during a long-term experiment.
-
Solubility Issues: Although soluble in DMSO, the compound may precipitate when diluted into aqueous culture medium. Visually inspect your final treatment media for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a solubilizing agent (with appropriate vehicle controls).
-
Cell Line Specificity: The activity of a compound can be highly cell-line dependent. The target pathway for this compound may not be active in your chosen cell line. Consider testing on a panel of different cell lines.
Problem 2: I am observing high levels of cytotoxicity even at very low concentrations.
Unexpectedly high cytotoxicity can be due to several factors:
-
DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is low and non-toxic to your cells. A final DMSO concentration of less than 0.5% (v/v) is generally recommended. Always include a vehicle control (media with the same concentration of DMSO as your highest treatment) in your experimental setup.
-
Compound Purity: Impurities in the compound preparation could be contributing to the cytotoxic effect. Verify the purity of your this compound.
-
Assay Interference: The compound may interfere with the readout of your viability assay (e.g., colorimetric or fluorescent assays). Run a control with the compound in cell-free media to check for any direct interaction with your assay reagents.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of your this compound stock solution in complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway for Rauvolfia Alkaloids
While the specific signaling pathway for this compound is not yet elucidated, alkaloids from the Rauvolfia genus, such as reserpine (B192253), have been shown to induce apoptosis and affect signaling pathways like TGF-β, mTOR, and Wnt signaling.[6][7] The following diagram illustrates a hypothetical pathway based on the known activities of related compounds.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of this compound.
Caption: Workflow for determining the IC50 value.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues encountered during in vitro assays with this compound.
Caption: Troubleshooting logic for in vitro assays.
References
- 1. Indole alkaloids from leaves and twigs of Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro production of alkaloids: Factors, approaches, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
"preventing degradation of 10-Hydroxydihydroperaksine in solution"
Disclaimer: The following information is based on general principles for the handling and stabilization of natural alkaloids. As of December 2025, specific degradation pathways and stabilization protocols for 10-Hydroxydihydroperaksine have not been extensively published. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A change in the color of your solution often indicates degradation of the compound. This can be caused by several factors, including:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of colored oxidation products. The hydroxyl group on the aromatic ring of this compound is particularly susceptible to oxidation.
-
Light Exposure (Photodegradation): Many alkaloids are light-sensitive. Exposure to UV or even ambient light can induce degradation.
-
pH Instability: The stability of alkaloids is often pH-dependent. A non-optimal pH can catalyze hydrolysis or other degradation reactions.
-
Contamination: The presence of metal ions or microbial contamination can also accelerate degradation.
Q2: What are the ideal storage conditions for this compound solutions?
For optimal stability, it is recommended to store solutions of this compound under the following conditions:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable.[1]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To prevent oxidation, it is best to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent: Prepare solutions in high-purity solvents. DMSO, ethanol, or buffered aqueous solutions are commonly used for alkaloids. The choice of solvent can impact stability, so it is recommended to perform preliminary stability tests.[1]
Q3: How can I monitor the degradation of my this compound sample?
Regularly monitoring the purity of your sample is crucial. The most common method is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[2] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | 1. Review solution preparation and storage conditions.2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.3. Optimize the HPLC method to ensure separation of all components. |
| Loss of biological activity | Compound degradation | 1. Check the purity of the stock solution by HPLC.2. Prepare fresh solutions from a new solid sample.3. Re-evaluate storage and handling procedures. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products | 1. Verify the solubility of this compound in the chosen solvent.2. Consider adjusting the pH of the solution (if aqueous).3. Filter the solution through a 0.22 µm filter before use. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 2, 6, 12, and 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Incubate the solid compound at 80°C for 24 and 48 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase. Analyze by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and identify degradation products.
Protocol 2: Preparation and Storage of Stabilized Solutions
-
Solvent Preparation: Use high-purity, degassed solvents. For aqueous solutions, use a buffer at a pH where the compound shows maximum stability (to be determined experimentally, but often slightly acidic for alkaloids).
-
Addition of Antioxidants: To mitigate oxidation, consider adding a small amount of an antioxidant such as ascorbic acid (final concentration ~0.1%) or butylated hydroxytoluene (BHT, final concentration ~0.01%) to the solution.
-
Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Aliquoting and Storage: Dispense the solution into single-use aliquots in amber vials. Store at -80°C. Before use, allow the aliquot to equilibrate to room temperature slowly.[1]
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound after 24 hours at Room Temperature
| pH | % Degradation (Hypothetical) |
| 3.0 | 5% |
| 5.0 | 2% |
| 7.0 | 10% |
| 9.0 | 25% |
Table 2: Hypothetical Effect of Antioxidants on the Stability of this compound in Solution (24 hours, Room Temperature, Exposed to Air)
| Condition | % Degradation (Hypothetical) |
| No Antioxidant | 15% |
| + 0.1% Ascorbic Acid | 3% |
| + 0.01% BHT | 5% |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for degradation issues.
References
"10-Hydroxydihydroperaksine stability testing and storage conditions"
Disclaimer: Specific stability data for 10-Hydroxydihydroperaksine is not extensively available in public literature. The following information is based on general principles of pharmaceutical stability testing and should be adapted and verified through compound-specific experimental studies.
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It includes frequently asked questions (FAQs), troubleshooting advice, and general protocols for stability testing and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data is not publicly available, for novel compounds like this compound, it is recommended to store the solid material in a well-sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C and used within 24 hours, unless stability data suggests otherwise.
Q2: How can I assess the stability of this compound in my formulation?
A2: Stability should be assessed using a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the intact drug from its degradation products.[1] Forced degradation studies are crucial to develop and validate such methods.[2][3][4][5][6]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure (C19H24N2O3), potential degradation pathways could include hydrolysis of ester or amide functionalities, oxidation of susceptible moieties, and photodecomposition if the molecule contains chromophores.[3][6] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify these pathways.[3][4][5]
Q4: My this compound sample has changed color. What does this indicate?
A4: A change in physical appearance, such as color, can be an indicator of chemical degradation.[7] It is essential to re-analyze the sample using a validated analytical method to determine the purity and identify any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay value | Degradation of the compound due to improper storage or handling. | Verify storage conditions (temperature, light, and moisture protection). Review sample preparation procedures. Perform a forced degradation study to understand stability liabilities. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Use a photodiode array (PDA) detector to obtain UV spectra of the new peaks to aid in identification. Mass spectrometry (MS) can be coupled with HPLC for structural elucidation of degradants.[8][9] |
| Poor peak shape or shifting retention times in HPLC | Interaction of the compound or its degradants with the stationary phase. Issues with the mobile phase. | Optimize HPLC method parameters such as mobile phase pH, buffer concentration, and organic modifier. Ensure the column is properly equilibrated. |
| Inconsistent results between experiments | Variability in experimental conditions. Instability of the compound in the experimental matrix. | Standardize all experimental protocols. Evaluate the stability of the compound in the specific buffers, solvents, or formulation components being used. |
Stability Testing Data (Hypothetical)
The following tables present hypothetical stability data for this compound to illustrate how such data is typically presented. This is not actual experimental data.
Table 1: Solid-State Stability of this compound under Accelerated Conditions
| Condition | Time (Months) | Assay (%) | Appearance |
| 40°C / 75% RH | 1 | 98.5 | White to off-white powder |
| 3 | 95.2 | Slight yellowing | |
| 6 | 90.8 | Yellow powder | |
| 25°C / 60% RH | 1 | 99.8 | White to off-white powder |
| 3 | 99.5 | White to off-white powder | |
| 6 | 99.1 | White to off-white powder |
Table 2: Solution Stability of this compound (1 mg/mL in 50:50 Acetonitrile:Water)
| Condition | Time (Hours) | Assay (%) |
| Room Temperature (25°C) | 0 | 100.0 |
| 4 | 98.2 | |
| 8 | 96.5 | |
| 24 | 91.3 | |
| Refrigerated (4°C) | 0 | 100.0 |
| 4 | 99.9 | |
| 8 | 99.8 | |
| 24 | 99.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3][4][5][6]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 1, 3, and 7 days.
-
Photostability: Expose a solution and the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC-UV/MS method. Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[4]
Protocol 2: Long-Term Stability Study (ICH Conditions)
Long-term stability studies are performed to establish the re-test period or shelf life of a drug substance.[10][11]
-
Sample Preparation: Place the solid this compound in containers that simulate the proposed packaging for storage and distribution.[10][11]
-
Storage Conditions: Store the samples under long-term and accelerated stability conditions as defined by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).
-
Testing Schedule: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analytical Tests: At each time point, perform a suite of tests that may include:
-
Assay (e.g., by HPLC)
-
Purity and degradation products (e.g., by HPLC)
-
Appearance
-
Moisture content (e.g., by Karl Fischer titration)
-
Solid-state properties (e.g., by XRPD, DSC) - if relevant
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
- 7. fda.gov [fda.gov]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
"common experimental errors with 10-Hydroxydihydroperaksine"
Disclaimer: Information regarding a compound specifically named "10-Hydroxydihydroperaksine" could not be found in public scientific databases. The following technical support guide is constructed for a hypothetical compound with characteristics implied by its name, such as a complex heterocyclic structure, potential for peroxide formation, and use as a novel kinase inhibitor. This guide addresses common experimental errors and troubleshooting strategies relevant to such a class of molecules.
Technical Support Center: this compound
This guide provides troubleshooting for common issues encountered during the experimental use of this compound, a hypothetical novel kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Stability
-
Question 1: My compound solution appears discolored/has formed crystals after storage. What should I do?
-
Answer: Do not use the compound. Discoloration or crystal formation in solutions of complex organic molecules can be a sign of degradation or peroxide formation.[1] Peroxides can form in organic substances exposed to oxygen over time and can be shock, friction, and heat sensitive, posing a significant explosion risk.[2][3][4][5] If you observe these changes, especially with a compound containing ether or allylic groups, treat it as potentially explosive.[5] Do not attempt to open or move the container if you suspect high levels of peroxides.[4] Contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal.[2] To prevent this, store the compound under an inert gas like nitrogen or argon, in a sealed, airtight, amber glass bottle away from light and heat.[1][2][5]
-
-
Question 2: I am seeing inconsistent results (e.g., variable IC50 values) between experiments. Could this be a stability issue?
-
Answer: Yes, inconsistency is a hallmark of compound instability. This compound, as a complex molecule, may be susceptible to degradation in solution. It is crucial to prepare fresh solutions for each experiment from a validated solid stock. Avoid repeated freeze-thaw cycles of stock solutions. If you must store solutions, flash-freeze aliquots in an inert atmosphere and store them at -80°C for a limited time. Always perform a quality control check (e.g., HPLC-MS) on an aliquot if you suspect degradation.
-
Cell-Based Assays
-
Question 3: The compound shows high potency in a biochemical kinase assay but is much weaker in my cell-based assay. Why?
-
Answer: This is a common challenge in drug discovery.[6] Several factors can cause this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form by the cells.
-
High Protein Binding: The compound might bind to proteins in the cell culture medium, reducing the free concentration available to act on the target.
-
Off-Target Effects: In some cases, an inhibitor might appear more potent in cells due to effects on other kinases or proteins essential for cell survival.[7]
-
-
-
Question 4: My cell viability data is highly variable between wells of the same plate. What are the common causes?
-
Answer: High variability can often be traced to technical issues in the assay setup.[7]
-
Inconsistent Cell Seeding: Ensure you have a uniform single-cell suspension before plating.[7]
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, leading to altered cell growth and compound concentration. It is best to avoid using the outer wells for experimental data.[7]
-
Compound Precipitation: The compound may be precipitating at higher concentrations in the aqueous culture medium.[7] Visually inspect the wells under a microscope for any signs of precipitation.
-
Pipetting Errors: Ensure accurate and consistent pipetting of both cells and compound dilutions.
-
-
Data Presentation
Table 1: Troubleshooting Inconsistent IC50 Values of this compound in a Cellular Viability Assay (MCF-7 Cells)
| Condition | Average IC50 (µM) | Standard Deviation | Observation Notes |
| Freshly Prepared Solution | 1.2 | ± 0.15 | Consistent, dose-dependent cell killing observed. |
| Solution After 24h at RT | 8.5 | ± 3.4 | Reduced potency and high variability. Visible precipitate at >10 µM. |
| Solution After 3 Freeze-Thaw Cycles | 4.7 | ± 2.1 | Significant loss of activity. |
| Fresh Solution + 50% FBS | 2.9 | ± 0.3 | Reduced potency, suggesting potential protein binding. |
| Fresh Solution (Pre-incubated 1h) | 1.3 | ± 0.18 | No significant change, suggesting stability in media for short periods. |
Experimental Protocols
Protocol: Measuring Cellular Viability using CellTiter-Glo® Luminescent Assay
This protocol is for determining the IC50 value of this compound in a cancer cell line (e.g., MCF-7) in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Prepare a single-cell suspension in the appropriate cell culture medium.
-
Seed cells into a 96-well, solid white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell adherence.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in cell culture medium to create a range of concentrations (e.g., 0.01 nM to 10 µM).[7] Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., ≤0.1%).
-
Include a "DMSO-only" vehicle control.[7]
-
Carefully remove the old medium from the cells and add the medium containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.[7]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[7]
-
Add CellTiter-Glo® reagent to each well in an amount equal to the volume of cell culture medium in the well.[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
Visualizations
Caption: Hypothetical inhibition of the MEK/ERK signaling pathway by this compound.
Caption: Logic diagram for troubleshooting discrepancies between biochemical and cellular assay results.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. Peroxide Lab Practices | Ohio University [ohio.edu]
- 3. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 4. 8.7 Peroxide Forming Compounds | Environment, Health and Safety [ehs.cornell.edu]
- 5. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 10-Hydroxydihydroperaksine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 10-Hydroxydihydroperaksine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: Currently, a detailed published synthesis specifically for this compound is not widely available. However, its structure suggests it is a hydroxylated derivative of 19(S),20(R)-Dihydroperaksine. The synthesis would likely follow the established route for Dihydroperaksine, with a final regioselective hydroxylation step on the aromatic ring of the indole (B1671886) nucleus. The total synthesis of 19(S),20(R)-Dihydroperaksine has been accomplished, providing a strong foundation for accessing this molecule.[1]
Q2: What are the most critical stages affecting the overall yield of the synthesis?
A2: In complex alkaloid syntheses, several stages can significantly impact the overall yield. For a multi-step synthesis like that of the peraksine (B1174184) core, key challenges include:
-
Stereocontrol: Establishing the correct stereochemistry, for instance at C-19, is crucial and can be a low-yielding process if not optimized.[1]
-
Key Bond Formations: Intramolecular reactions, such as cyclizations to form the pentacyclic core, can be low-yielding due to steric hindrance or competing side reactions.[2]
-
Late-Stage Functionalization: The final hydroxylation step to convert Dihydroperaksine to this compound can be challenging in terms of regioselectivity and potential over-oxidation of the electron-rich indole ring.[3]
Q3: How can I improve the stereoselectivity of the reaction to form the C-19 methyl group?
A3: The synthesis of the peraksine skeleton has utilized D-(+)-tryptophan as a chiral starting material to set the initial stereochemistry.[1] To improve stereoselectivity in subsequent steps, such as alkylations, consider the following:
-
Chiral Auxiliaries: Employing a chiral auxiliary can help direct the stereochemical outcome of key bond-forming reactions.
-
Substrate Control: Modifying the substrate to introduce steric bulk can favor the formation of one diastereomer over another.[2]
-
Reagent and Condition Optimization: Screening different reagents, solvents, and temperatures is critical. For example, the choice of base and the presence of additives like HMPA can influence the diastereomeric ratio in alkylation reactions, though this may require extensive optimization to achieve high selectivity.[4]
Q4: What are the best practices for handling and storing reagents and intermediates in this synthesis?
A4: Many reagents used in complex organic synthesis are sensitive to air, moisture, or light.
-
Inert Atmosphere: Use an inert atmosphere (e.g., argon or nitrogen) for reactions involving sensitive reagents like organometallics or strong bases.
-
Dry Solvents: Ensure all solvents are thoroughly dried before use, as trace amounts of water can quench reactions or cause side products.[5]
-
Proper Storage: Store sensitive compounds at low temperatures and protected from light. It is often best to use freshly prepared or purified reagents for critical steps.[5]
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TS-001 | Low yield in the final hydroxylation step. | - Poor regioselectivity leading to a mixture of isomers.- Over-oxidation of the indole nucleus.- Incomplete reaction. | - Screen Catalysts and Oxidants: Investigate different C-H hydroxylation catalysts (e.g., copper-based[6] or palladium-based[7] systems) and oxidants (e.g., H₂O₂, Oxone) to find conditions that favor hydroxylation at the C-10 position.[8]- Protecting Groups: Consider temporarily protecting other sensitive functionalities on the molecule to prevent side reactions.- Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. Lowering the temperature may improve selectivity.[2] |
| TS-002 | Formation of multiple inseparable byproducts during cyclization. | - Incorrect reaction temperature, leading to side reactions.- Non-optimal solvent polarity.- Steric hindrance impeding the desired cyclization pathway. | - Temperature Control: Maintain strict temperature control throughout the reaction. Gradual warming or cooling might be necessary.- Solvent Screening: Test a range of solvents with varying polarities to find the optimal medium for the desired intramolecular reaction.[2]- High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions. |
| TS-003 | Poor yield after purification by column chromatography. | - Decomposition of the compound on silica (B1680970) gel.- Insufficient separation of the product from impurities.- Mechanical loss of the product during transfer and handling. | - Deactivate Silica: If the compound is acid-sensitive, neutralize the silica gel with a base (e.g., triethylamine (B128534) in the eluent).[5]- Alternative Purification: Consider other purification methods like preparative HPLC or crystallization.- Careful Handling: Ensure quantitative transfers and thorough rinsing of all glassware to minimize mechanical losses.[5] |
| TS-004 | Inconsistent reaction outcomes between batches. | - Variation in reagent quality or purity.- Trace impurities in solvents or glassware.- Inconsistent reaction setup and monitoring. | - Reagent Qualification: Use reagents from a reliable source and consider purifying them before use.- Thorough Cleaning: Ensure all glassware is meticulously cleaned and dried (e.g., flame or oven-dried) to remove any residues.[5]- Standard Operating Procedure (SOP): Develop and strictly follow an SOP for the reaction setup, execution, and monitoring to ensure consistency. |
Experimental Protocols
Key Step: Synthesis of Pentacyclic Ketone Intermediate
This protocol is adapted from the total synthesis of 19(S),20(R)-Dihydroperaksine and represents a crucial step in forming the core structure.[1]
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the advanced amino-olefin precursor.
-
Dissolution: Dissolve the precursor in anhydrous, degassed toluene.
-
Reagent Addition: Add palladium(II) acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃).
-
Base Addition: Add sodium carbonate (Na₂CO₃) as a solid.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (B109758) (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pentacyclic ketone.
Proposed Key Step: C-10 Hydroxylation of Dihydroperaksine
This is a generalized protocol for the late-stage hydroxylation, a key step to obtain the final product. The conditions below are starting points for optimization.
-
Preparation: In a clean, dry vial, dissolve 19(S),20(R)-Dihydroperaksine in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Catalyst and Reagent Addition: Add a copper(I) catalyst (e.g., CuBr) and a suitable ligand.
-
Oxidant Addition: Slowly add an aqueous solution of an oxidant, such as hydrogen peroxide (H₂O₂), to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress by LC-MS to observe the formation of the desired product and any byproducts.
-
Quenching: Once the starting material is consumed or the reaction stalls, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product using preparative HPLC to isolate this compound.
Visualizations
References
- 1. General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Recent Advances in Bioinspired Cu-Directed C–H Hydroxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"troubleshooting inconsistent results with 10-Hydroxydihydroperaksine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxydihydroperaksine. This natural alkaloid, isolated from Rauvolfia verticillata, is noted for its potential in exploring various signaling pathways.[][2] However, its experimental use can sometimes yield inconsistent results. This guide is designed to address common issues that may arise during its use in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a natural alkaloid compound.[] It is primarily isolated from the herbs of Rauvolfia verticillata.[][2]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is typically supplied as a powder with a purity of >98%.[][2] Its molecular formula is C19H24N2O3 and it has a molecular weight of 328.4 g/mol .[][2] It is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]
Q3: What are the recommended storage conditions for this compound?
A3: While specific storage information is not widely published, for similar natural product alkaloids, it is recommended to store the powder at -20°C. For stock solutions in solvents like DMSO, it is also advisable to store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: In which research areas or signaling pathways is this compound potentially involved?
A4: Based on supplier information for similar compounds, this compound may be relevant in the study of various signaling pathways, including but not limited to Angiogenesis, Anti-infection, Apoptosis, Autophagy, Cell Cycle, Cytoskeletal Signaling, DNA Damage, Epigenetics, GPCR & G Protein, Immunology & Inflammation, JAK/STAT, MAPK, Membrane Transporter/Ion Channel, Metabolism, Neuronal Signaling, NF-κB, PI3K/Akt/mTOR, Proteases, Protein Tyrosine Kinase, Stem Cells & Wnt, and TGF-beta/Smad.[]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Bioassay Results
You may observe significant differences in the IC50 or EC50 values of this compound between experimental repeats.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability in Aqueous Media | 1. Prepare fresh dilutions from a concentrated stock for each experiment.2. Minimize the time the compound is in aqueous solution before adding to the assay.3. Test the stability of the compound in your specific cell culture medium over the time course of your experiment. | Reduced variability in dose-response curves. |
| Inconsistent Cell Health or Density | 1. Ensure consistent cell passage numbers.2. Monitor cell viability before each experiment.3. Use a consistent seeding density and allow for uniform cell attachment. | More reproducible assay readouts. |
| Precipitation of the Compound | 1. Visually inspect the diluted solutions for any precipitate.2. Determine the maximum soluble concentration in your final assay medium.3. Consider using a solubilizing agent, if compatible with your assay. | Clear solutions and more reliable dose-response relationships. |
Issue 2: Complete Loss of Compound Activity
The compound fails to elicit any biological response, even at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage and Handling | 1. Verify the storage conditions of both the powder and stock solutions.2. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.3. Protect from light if the compound is light-sensitive. | Restoration of expected biological activity. |
| Incorrect Solvent for Solubilization | 1. Confirm that the solvent used for the initial stock solution is appropriate (e.g., DMSO, Ethanol).[2]2. Ensure the final concentration of the solvent in the assay medium is not cytotoxic. | The compound is properly solubilized and active. |
| Purity and Integrity of the Compound | 1. Check the certificate of analysis (COA) for the purity of the compound batch.2. If possible, verify the identity and purity using analytical methods like HPLC or LC-MS. | Confirmation that the compound meets the required purity standards. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: General Cell-Based Assay Workflow
This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay (e.g., cell viability, reporter assay).
Caption: General workflow for a cell-based assay with this compound.
Signaling Pathway Diagrams
While the specific signaling pathways affected by this compound are not yet fully elucidated, a common mechanism of action for novel compounds involves the modulation of key signaling cascades like the MAPK/ERK pathway. The following diagram illustrates a hypothetical inhibitory action on this pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
This guide is intended to be a starting point for troubleshooting common issues. For more specific technical inquiries, it is recommended to contact the supplier of your this compound.
References
"cell viability issues with 10-Hydroxydihydroperaksine treatment"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with 10-Hydroxydihydroperaksine treatment.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
Question: My cell viability assay (e.g., MTT, XTT) is showing high variability between replicate wells treated with this compound. What could be the cause?
Answer: High variability in cell viability assays can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Recommendation: Ensure a homogeneous single-cell suspension before seeding. After plating, gently rock the plate in a cross-pattern to promote even distribution.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell growth.
-
Recommendation: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental analysis.
-
-
Compound Precipitation: this compound may have limited solubility in your culture medium, leading to precipitation and uneven exposure to cells.
-
Recommendation: Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a different solvent or a lower, more soluble concentration of the compound. It is crucial to determine the maximum non-toxic solvent concentration by running a solvent control.[1][2][3][4]
-
-
Incomplete Reagent Solubilization (MTT Assay): Incomplete dissolution of formazan (B1609692) crystals in an MTT assay will lead to inaccurate absorbance readings.
-
Recommendation: Ensure complete solubilization by vigorous pipetting or placing the plate on an orbital shaker for a few minutes before reading the absorbance.
-
Issue 2: Unexpected Increase in "Viability" at High Concentrations of this compound
Question: My MTT assay results suggest that cell viability increases at higher concentrations of this compound, which is counterintuitive. Why might this be happening?
Answer: This phenomenon can be misleading and is often due to interference with the assay chemistry rather than a true increase in cell viability.
-
Direct Reduction of MTT: this compound, like some chemical compounds, may have reducing properties that can directly convert the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal.
-
Recommendation: To test for this, perform a control experiment in a cell-free system. Add this compound to the culture medium with the MTT reagent but without cells. If a color change occurs, the compound is directly reducing MTT. In this case, consider using an alternative viability assay that does not rely on reductase activity, such as a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay or an ATP-based assay.
-
-
Interference with Formazan Crystals: The compound or its metabolites might interact with the formazan crystals, altering their absorbance spectrum or solubility.
-
Recommendation: Microscopic examination of the formazan crystals in treated versus untreated wells may reveal differences in crystal morphology.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is recommended to start with a broad range of concentrations to determine its cytotoxic potential. A logarithmic serial dilution is often a good starting point. For example, you could test concentrations ranging from 0.01 µM to 100 µM. The optimal concentration range will depend on the specific cell line and the compound's potency.
Q2: Which cell viability assay is most appropriate for initial screening of this compound?
A2: The MTT assay is a common and cost-effective choice for initial screening to assess metabolic activity as an indicator of cell viability. However, as mentioned in the troubleshooting guide, it is susceptible to interference. It is good practice to confirm cytotoxic effects with a secondary assay that measures a different endpoint, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., Caspase-3/7 assay).
Q3: How should I interpret the IC50 value for this compound?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50% under the experimental conditions.[5][6] A lower IC50 value indicates greater potency.[5] It's important to remember that the IC50 value can be influenced by factors such as the cell line used, incubation time, and the specific assay performed.[6] When reporting an IC50 value, always include these experimental details.
Q4: My results suggest this compound induces apoptosis. How can I confirm this?
A4: If you suspect apoptosis is the mechanism of cell death, you can use several assays to confirm this:
-
Caspase Activity Assays: Measure the activity of key apoptosis-executing enzymes like caspase-3 and caspase-7.[7][8][9]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Data Presentation
When presenting quantitative data from your cell viability experiments, a clear and structured format is essential for easy comparison and interpretation.
Table 1: Hypothetical Cytotoxicity of this compound on HCT116 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.1 ± 3.3 |
| 100 | 5.6 ± 2.1 |
Caption: Hypothetical data showing a dose-dependent decrease in the viability of HCT116 cells after 48 hours of treatment with this compound, as measured by the MTT assay. The IC50 value is calculated to be approximately 10 µM.
Table 2: Hypothetical Confirmation of Cytotoxicity using LDH Release Assay
| Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.8 |
| 10 | 48.9 ± 5.5 |
| 50 | 85.4 ± 7.1 |
| Positive Control (Lysis Buffer) | 100 ± 3.9 |
Caption: Hypothetical data from an LDH release assay confirming the cytotoxic effect of this compound on HCT116 cells after 48 hours of treatment.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the compound-containing medium. Include untreated, vehicle, and positive controls.[10][11][12] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13][14] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[17] Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released.[18]
Protocol 3: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Gently mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical intrinsic and extrinsic apoptosis pathways, which are common mechanisms of drug-induced cell death.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. stemcell.com [stemcell.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay positive and negative control - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 12. bosterbio.com [bosterbio.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing LC-MS for 10-Hydroxydihydroperaksine Detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 10-Hydroxydihydroperaksine.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Problem: No or Low Signal Intensity
| Potential Cause | Recommended Solution |
| Incorrect Ionization Mode | This compound, as an alkaloid, is expected to ionize well in positive ion mode. Confirm that the mass spectrometer is set to positive electrospray ionization (ESI+). |
| Suboptimal ESI Source Parameters | Systematically optimize key ESI parameters. Use a starting point and adjust one parameter at a time while infusing a standard solution of the analyte.[1][2][3] |
| Sample Degradation | Prepare fresh standards and samples. Ensure proper storage conditions (e.g., protection from light, appropriate temperature). |
| Mobile Phase Incompatibility | Ensure the mobile phase pH is suitable for keeping the analyte in its ionized form. For alkaloids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective.[4] |
| Matrix Effects (Ion Suppression) | Dilute the sample extract or use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.[5][6] |
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | Alkaloids can interact with residual silanols on C18 columns, leading to peak tailing. Use a column with end-capping or add a competing base to the mobile phase. Operating at a low pH can also help by keeping the analyte protonated and silanols neutral.[4] |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent percentage and gradient slope. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[7] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column.[7][8] |
Problem: Unstable Retention Time
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 5-10 column volumes).[6] |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure they are thoroughly mixed. Use an online degasser if available.[7] |
| Temperature Variations | Use a column oven to maintain a constant temperature.[7] |
| Pump Malfunction | Check the pump for leaks and ensure proper check valve function.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS parameters for this compound detection?
A1: Based on typical methods for alkaloids, the following parameters can be used as a starting point for method development.[4][9][10]
Liquid Chromatography Parameters
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (ESI+)
| Parameter | Recommended Starting Condition |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas Pressure | 35 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Fragmentor/Cone Voltage | 120 V |
| Scan Range (Full Scan) | m/z 100-1000 |
Q2: How can I optimize the fragmentor/cone voltage for better sensitivity?
A2: The fragmentor or cone voltage influences the extent of in-source fragmentation. To optimize this parameter, infuse a standard solution of this compound directly into the mass spectrometer. Vary the fragmentor/cone voltage (e.g., from 80 V to 200 V in 20 V increments) and monitor the intensity of the precursor ion. Select the voltage that provides the highest intensity for the ion of interest without causing excessive fragmentation.[2]
Q3: What are common adducts to look for when analyzing alkaloids like this compound?
A3: In positive ion mode ESI, you will primarily look for the protonated molecule, [M+H]+. Depending on the mobile phase composition and sample matrix, you may also observe adducts with sodium [M+Na]+ or potassium [M+K]+. If ammonium (B1175870) salts (e.g., ammonium formate (B1220265) or acetate) are used as mobile phase additives, you may also see the ammonium adduct [M+NH4]+.[11]
Q4: What should I do if I suspect my sample is causing ion suppression?
A4: To confirm ion suppression, you can perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the MS while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. To mitigate this, consider improving your sample cleanup procedure, diluting your sample, or modifying the chromatographic method to separate the analyte from the interfering compounds.[5]
Experimental Protocols
Protocol 1: Stock and Working Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for LC-MS method development.
Caption: Troubleshooting decision tree for common LC-MS issues.
References
- 1. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. zefsci.com [zefsci.com]
- 9. Chromatographic Techniques: The Science Behind Alkaloid Separation [greenskybio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 10-Hydroxycamptothecin (HCPT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor bioavailability of 10-Hydroxycamptothecin (B1684218) (HCPT) and similar poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of 10-Hydroxycamptothecin (HCPT)?
A1: The poor oral bioavailability of HCPT stems from two main challenges:
-
Low Aqueous Solubility: HCPT is a hydrophobic molecule, leading to very limited dissolution in gastrointestinal fluids. This is a rate-limiting step for absorption.[1][2][3]
-
pH-Dependent Instability: The active form of HCPT contains a lactone ring, which is essential for its anticancer activity. This ring is stable at acidic pH (like in the stomach) but undergoes rapid, reversible hydrolysis to an inactive carboxylate form at neutral or physiological pH (like in the intestines), reducing the amount of active drug available for absorption.[2][4]
Q2: What are the most promising formulation strategies to enhance HCPT bioavailability?
A2: Several advanced formulation strategies can significantly improve the solubility and stability of HCPT. The most widely researched and effective approaches include:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating HCPT into nanoparticles protects the lactone ring from hydrolysis and can improve its solubility and absorption.[1][3] Common systems include liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs).[1][3][5]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix in an amorphous state.[6][7] The amorphous form has higher kinetic solubility and a faster dissolution rate compared to the stable crystalline form.[7][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, which can be readily absorbed.[5][9]
-
Prodrugs and Conjugates: Modifying the HCPT molecule by attaching it to hydrophilic polymers (like PEG) or other moieties can improve solubility and stability.[1][10]
Q3: How do nanoparticle formulations improve the bioavailability of HCPT?
A3: Nanoparticle formulations address HCPT's bioavailability challenges in several ways:
-
Increased Surface Area: The small size of nanoparticles drastically increases the surface-area-to-volume ratio, which enhances the dissolution rate.[9]
-
Protection of the Lactone Ring: Encapsulation within the nanoparticle core protects the drug from the aqueous environment of the GI tract, preventing the premature opening of the lactone ring.[1][3]
-
Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles can accumulate in tumor tissues due to their leaky vasculature, a phenomenon known as the EPR effect.[11]
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific receptors on cancer cells, increasing efficacy and reducing systemic toxicity.[11][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the formulation and evaluation of HCPT delivery systems.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading / Encapsulation Efficiency in Nanoparticles | 1. Poor affinity between HCPT and the nanoparticle matrix. 2. Drug precipitation during the formulation process. 3. Suboptimal process parameters (e.g., homogenization speed, sonication time). | 1. Modify the matrix: For lipid nanoparticles, try different lipids or add a co-surfactant. For polymeric nanoparticles, select a polymer with better compatibility with HCPT. 2. Optimize the solvent system: Ensure HCPT is fully dissolved in the organic phase before emulsification. 3. Process optimization: Systematically vary process parameters. For example, in emulsification methods, adjust the energy input (homogenization speed/time) to achieve smaller droplets, which can improve encapsulation.[13] |
| Poor Physical Stability of the Formulation (e.g., aggregation, precipitation) | 1. Insufficient stabilizer (e.g., surfactant, PEG) concentration. 2. Formulation pH is near the isoelectric point of a component, causing aggregation. 3. Crystallization of amorphous drug over time in ASDs. | 1. Increase stabilizer concentration: Add or increase the concentration of steric (e.g., PEGylated lipids) or electrostatic stabilizers. 2. Adjust pH: Buffer the formulation to a pH that ensures maximum component stability and surface charge. 3. Polymer selection for ASDs: Choose a polymer that has strong intermolecular interactions (e.g., hydrogen bonding) with HCPT to inhibit crystallization. Ensure the drug loading is below the polymer's saturation capacity.[14] |
| Inconsistent Particle Size or High Polydispersity Index (PDI) | 1. Inefficient mixing or energy input during particle formation. 2. Ostwald ripening (growth of larger particles at the expense of smaller ones). 3. Inappropriate ratio of organic to aqueous phase. | 1. Refine mixing process: For nanoprecipitation, ensure rapid and efficient mixing at the point of solvent and anti-solvent addition. For high-pressure homogenization, increase the number of cycles or the pressure.[13] 2. Use a suitable stabilizer: A good stabilizer will adsorb to the particle surface and prevent particle growth. 3. Optimize formulation ratios: Methodically test different phase ratios to find the optimal point for small, uniform particle formation. |
| Burst Release of Drug from Nanoparticles | 1. High amount of drug adsorbed on the nanoparticle surface. 2. Porous or unstable nanoparticle matrix. 3. Rapid degradation of the delivery system. | 1. Purification: Wash the nanoparticle suspension after preparation (e.g., via centrifugation or dialysis) to remove unencapsulated and surface-adsorbed drug. 2. Matrix optimization: Use a more hydrophobic or higher molecular weight polymer to slow down drug diffusion. For liposomes, use lipids with a higher phase transition temperature (Tm). 3. Cross-linking: If applicable, cross-link the polymeric matrix to reduce its degradation rate and swelling. |
| Low In Vivo Efficacy Despite Good In Vitro Results | 1. Rapid clearance of the formulation by the reticuloendothelial system (RES). 2. Poor penetration of the formulation into the target tissue. 3. Instability of the formulation in biological fluids (e.g., plasma). | 1. Surface modification: Coat nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, to create a "stealth" effect and prolong circulation time.[1][3] 2. Size optimization: Ensure nanoparticles are within the optimal size range for tissue penetration (typically <200 nm).[15] 3. Stability testing: Evaluate the stability of your formulation in the presence of serum or plasma to ensure its integrity under physiological conditions. |
Data Presentation: Comparative Bioavailability Enhancement
The following table summarizes quantitative data from preclinical studies, demonstrating the impact of various formulation strategies on the pharmacokinetic parameters of HCPT.
| Formulation Strategy | Delivery System | Animal Model | Key Pharmacokinetic Improvement(s) | Reference |
| Nanoparticle Delivery | Synthetic High-Density Lipoprotein (sHDL) Nanoparticles | Rat | 2.7-fold increase in AUC (Area Under the Curve) 6.5-fold increase in Cmax (Maximum Concentration) | [16] |
| Nanoparticle Delivery | Polymeric Nanoparticles (PCLLA-PEG-PCLLA) | Mouse | Superior in vivo antitumor effect compared to commercial HCPT injection. | [17] |
| Lipid-Based Delivery | Lipid Nanocochleates | Mouse | More pronounced inhibition of tumor growth compared to HCPT suspensions and liposomes. | [1] |
| Prodrug Micelles | mPEG-HCPT Conjugate | - | Exhibited effective tumor cell internalization and excellent anticancer efficacy. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of HCPT-Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol describes a common method for preparing polymeric nanoparticles for HCPT encapsulation.[17]
Materials:
-
10-Hydroxycamptothecin (HCPT)
-
Poly(caprolactone-co-lactide)-b-PEG-b-poly(caprolactone-co-lactide) (PCLLA-PEG-PCLLA) or similar amphiphilic block copolymer
-
Acetone or Tetrahydrofuran (THF) (as the organic solvent)
-
Deionized water (as the anti-solvent)
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
Methodology:
-
Preparation of Organic Phase: Dissolve a specific amount of HCPT and the polymer (e.g., 10 mg HCPT and 100 mg polymer) in the organic solvent (e.g., 5 mL of acetone) to form a clear solution.
-
Preparation of Aqueous Phase: Place the anti-solvent (e.g., 20 mL of deionized water) in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).
-
Nanoprecipitation: Using a syringe, add the organic phase dropwise into the stirring aqueous phase. The rapid diffusion of the solvent into the anti-solvent causes the polymer and drug to co-precipitate, forming nanoparticles. For better control and smaller particle size, a syringe pump can be used for a slow, constant addition rate.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification (Optional): To remove unencapsulated drug, the nanoparticle suspension can be centrifuged at high speed. The supernatant is discarded, and the nanoparticle pellet is resuspended in fresh deionized water. This process can be repeated 2-3 times.
-
Characterization: Analyze the resulting nanoparticle suspension for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
Protocol 2: Preparation of HCPT-Loaded Liposomes via Thin-Film Hydration
This is a widely used method for preparing liposomes.[1][3]
Materials:
-
10-Hydroxycamptothecin (HCPT)
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol (to stabilize the lipid bilayer)
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a 4:1 molar ratio) and HCPT in the organic solvent (e.g., 10 mL chloroform) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature to evaporate the solvent, resulting in a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer (e.g., 10 mL of PBS) to the flask. Hydrate the lipid film by gentle rotation for about 1 hour at a temperature above the lipid's phase transition temperature. This will form large, multilamellar vesicles (MLVs).
-
Size Reduction: To produce smaller, unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by:
-
Sonication: Using a probe sonicator on the suspension.
-
Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder. Extrusion is generally preferred as it yields a more uniform particle size distribution.
-
-
Purification: Remove unencapsulated HCPT by dialysis against the buffer or by size exclusion chromatography.
-
Characterization: Analyze the final liposomal formulation for particle size, PDI, drug loading, and encapsulation efficiency.
Visualizations
Caption: Workflow for HCPT Nanoparticle Preparation via Nanoprecipitation.
References
- 1. Advances in Antitumor Nano-Drug Delivery Systems of 10-Hydroxycamptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. WO2006049447A1 - Pharmaceutical formulation for increasing solubility of 10-hydroxycamptothecin compounds in non-aqueous polar solvents - Google Patents [patents.google.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. Lipid nanoparticles loaded with 7-ethyl-10-hydroxycamptothecin-phospholipid complex: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic high-density lipoproteins for delivery of 10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 10-Hydroxycamptothecin loaded nanoparticles: preparation and antitumor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Target of 10-Hydroxydihydroperaksine: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid isolated from the herbs of Rauvolfia verticillata.[1][2][3] While alkaloids from the Rauvolfia genus are known to possess a range of biological activities, including antihypertensive and antipsychotic effects, the specific biological target of this compound remains to be elucidated.[4][5][6][7][8] This guide provides a comparative overview of modern experimental strategies for identifying and validating the biological target of a novel natural product like this compound. The focus is on the methodologies themselves, offering a framework for researchers to design and execute robust target validation studies.
Comparative Analysis of Target Validation Methodologies
The identification and validation of a drug's biological target is a critical step in drug discovery and development.[9][10] A variety of in vitro and cell-based assays can be employed to pinpoint the molecular target and elucidate the mechanism of action.[11][12][13][14] Below is a comparison of key methodologies that can be applied to a novel compound such as this compound.
| Methodology | Principle | Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. This stabilization is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.[15][16][17][18][19] | - Confirms target engagement in a cellular context.[10][15] - Does not require modification of the compound.[9] - Can be adapted for high-throughput screening.[17] | - Not all proteins are amenable to this technique.[18] - Requires a specific antibody for the suspected target protein for Western blot detection. | Western blot data showing increased protein levels at higher temperatures in the presence of the ligand. Melt curves and isothermal dose-response curves.[15][18] |
| Affinity Chromatography / Pulldown Assays | The compound of interest (or a derivative) is immobilized on a solid support (e.g., beads). A cell lysate is passed over the support, and proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[20][21][22][23][24][25] | - Unbiased, proteome-wide target identification. - Can identify both direct and indirect binding partners. | - Requires chemical modification of the compound to immobilize it, which may alter its binding properties.[24] - Prone to non-specific binding, requiring careful optimization and controls.[21] | List of potential protein binders identified by mass spectrometry. |
| Computational Prediction (e.g., Docking) | Uses the three-dimensional structure of the compound to predict its binding to a library of known protein structures. This approach can identify potential targets based on binding affinity and mode.[22] | - Rapid and cost-effective for initial screening. - Can provide insights into the binding mode at the atomic level. | - Predictions require experimental validation. - Accuracy depends on the quality of the protein structures and the scoring functions used. | Docking scores, predicted binding poses, and a ranked list of potential protein targets. |
| In Vitro Enzymatic or Binding Assays | If a potential target class is suspected (e.g., kinases, proteases), the compound can be screened against a panel of purified enzymes or receptors to measure its inhibitory or binding activity.[11][12][14] | - Provides direct evidence of interaction with a purified protein. - Allows for the determination of key kinetic parameters (e.g., IC50, Ki, Kd). | - Requires a hypothesis about the potential target class. - Does not confirm activity in a cellular context. | Dose-response curves, enzyme inhibition constants (IC50), and binding affinities (Kd). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to validate the interaction between this compound and a suspected target protein.
a. Cell Culture and Treatment:
-
Culture a relevant cell line to 80-90% confluency.
-
Harvest and resuspend the cells in fresh culture medium to a density of approximately 2 x 10^6 cells/mL.[15]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the compound at various concentrations and incubate for 1 hour at 37°C to allow for cellular uptake.[15][16] Include a vehicle control (e.g., DMSO).
b. Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point.[15]
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3-5 minutes) using a thermal cycler.[15][16]
-
Immediately cool the tubes on ice.
c. Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) and centrifugation to separate the soluble fraction from the precipitated proteins.[16]
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
d. Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE, perform electrophoresis, and transfer the proteins to a PVDF membrane.[15]
-
Block the membrane and incubate with a primary antibody specific to the suspected target protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[15]
Affinity Chromatography with Mass Spectrometry
This protocol outlines the steps for identifying the binding partners of this compound using an affinity-based approach.
a. Preparation of Affinity Matrix:
-
Synthesize a derivative of this compound that contains a linker arm suitable for covalent attachment to a solid support (e.g., agarose (B213101) beads). This may involve introducing a reactive functional group.
-
Covalently couple the derivatized compound to the activated beads according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any unreacted compound.
b. Cell Lysis and Lysate Preparation:
-
Grow a relevant cell line and harvest the cells.
-
Lyse the cells in a non-denaturing lysis buffer to maintain native protein conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
c. Affinity Pulldown:
-
Incubate the cell lysate with the this compound-coupled beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with beads that have not been coupled to the compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
d. Elution and Protein Identification:
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., a buffer containing a high concentration of free this compound, a low pH buffer, or a denaturing buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Visualizing Workflows and Pathways
Experimental Workflow for Target Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 8. jetir.org [jetir.org]
- 9. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. The Importance of In Vitro Assays [visikol.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. In Vitro Biology Expertise for Data-Driven Drug Discovery [md.catapult.org.uk]
- 14. google.com [google.com]
- 15. benchchem.com [benchchem.com]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 19. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 21. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 23. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Rauvolfia Alkaloids
An Objective Comparison of Major Bioactive Compounds from Rauvolfia Species
For researchers, scientists, and drug development professionals, the genus Rauvolfia represents a rich source of structurally diverse and pharmacologically active indole (B1671886) alkaloids. While classic examples like reserpine (B192253) and ajmaline (B190527) are well-documented, the bioactivities of lesser-known compounds remain a frontier for discovery. This guide provides a comparative analysis of the biological activities of several key Rauvolfia alkaloids.
Executive Summary
This guide synthesizes available experimental data to compare the biological activities of prominent Rauvolfia alkaloids: reserpine, ajmaline, yohimbine (B192690), and serpentine. A significant finding of the literature review is the current lack of published biological activity data for the more recently isolated 10-Hydroxydihydroperaksine . While its structure has been elucidated from Rauvolfia serpentina hairy root cultures and it is available as a reference standard, its pharmacological profile has yet to be publicly detailed. In contrast, extensive research on other alkaloids has established their distinct mechanisms of action and therapeutic potentials, ranging from antihypertensive and antiarrhythmic to cytotoxic and sympatholytic effects. This comparison aims to provide a clear, data-driven overview to inform future research and drug discovery efforts in this area.
Comparative Analysis of Biological Activities
The diverse pharmacological effects of Rauvolfia alkaloids stem from their varied interactions with key physiological targets. The following sections and tables summarize the known activities and available quantitative data for reserpine, ajmaline, yohimbine, and serpentine.
Antihypertensive and Cardiovascular Effects
A hallmark of many Rauvolfia alkaloids is their impact on the cardiovascular system. Reserpine, historically a frontline antihypertensive agent, exerts its effects through a distinct mechanism compared to the antiarrhythmic properties of ajmaline.
Table 1: Comparison of Cardiovascular Activities of Rauvolfia Alkaloids
| Alkaloid | Primary Cardiovascular Activity | Mechanism of Action | Quantitative Data (Example) |
| Reserpine | Antihypertensive, Bradycardic | Irreversibly blocks the vesicular monoamine transporter (VMAT), leading to depletion of catecholamines (norepinephrine, dopamine) and serotonin (B10506) from nerve terminals.[1][2] | A dose of 0.5 mg/day can significantly reduce systolic blood pressure (WMD -9.00, 95% CI -15.60 to -2.40) and heart rate.[3] |
| Ajmaline | Antiarrhythmic (Class Ia) | Blocks voltage-gated sodium channels in cardiomyocytes, prolonging the action potential duration and the effective refractory period.[4][5] Also reported to interfere with the hERG potassium ion channel.[6] | Used clinically for the acute treatment of atrial and ventricular tachycardias.[7] |
| Yohimbine | Vasodilator (in specific contexts), can increase heart rate and blood pressure | Blocks presynaptic alpha-2 adrenergic receptors, leading to increased norepinephrine (B1679862) release.[8][9] This contrasts with reserpine's depletion effect. | Bioavailability is highly variable, ranging from 7% to 87%.[8] |
| Serpentine | Reported Antihypertensive Properties | Acts as an anti-neuro-inflammatory and anti-hypertensive agent.[10] | Used historically to reduce hypertension.[10] Specific quantitative data on its direct antihypertensive efficacy from recent comparative studies is limited. |
Cytotoxic and Anticancer Activities
Several Rauvolfia alkaloids have demonstrated potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.
Table 2: Comparison of Cytotoxic Activities of Rauvolfia Alkaloids
| Alkaloid | Activity | Cell Line(s) | Quantitative Data (IC50/Effect) |
| Reserpine | Cytotoxic, inhibits P-glycoprotein efflux pump | Drug-resistant tumor cell lines (e.g., P-glycoprotein overexpressing), human promyelocytic leukemia (HL-60).[][12] | Lacks cross-resistance to several drug resistance mechanisms.[] |
| Ajmaline | Cytotoxicity reported for some derivatives | Not extensively studied for anticancer effects compared to other activities. | Five alkaloids from R. tetraphylla, including some structurally related to ajmaline, had no significant cytotoxicity against five human cancer cell lines (IC50 > 40 µM). |
| Yohimbine | Potential in certain cancers | Studied for its inhibitory activity on α2-adrenergic receptors which may be beneficial in some cancers.[9] | Further research is needed to quantify its direct cytotoxic effects. |
| Serpentine | Cytotoxicity reported | Human promyelocytic leukemia (HL-60) cell lines. | Inhibitory activities on topoisomerase I and II have been assessed. |
| Rauvolfianoids A & B | Weak apoptosis inducers | HCT116 human colon carcinoma cell line. | Characterized as weak inducers of apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
Resazurin (B115843) and Sulforhodamine B (SRB) Cytotoxicity Assays (for Reserpine)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of reserpine for a specified period (e.g., 72 hours).
-
Resazurin Assay: Resazurin solution is added to the wells. Viable cells with active metabolism reduce resazurin to the fluorescent resorufin. Fluorescence is measured to determine cell viability.
-
SRB Assay: Cells are fixed with trichloroacetic acid. The plate is then washed, and the cells are stained with SRB dye, which binds to cellular proteins. The bound dye is solubilized, and the absorbance is read to determine cell density.
-
Data Analysis: The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curves.
Sodium Channel Blockade Assay (for Ajmaline)
-
Cell Preparation: Cardiomyocytes or cells expressing the specific sodium channel subtype (e.g., Nav1.5) are used.
-
Electrophysiology: Whole-cell patch-clamp technique is employed to measure the sodium current (INa).
-
Compound Application: Ajmaline at different concentrations is perfused over the cells.
-
Data Acquisition: The peak INa is recorded before and after the application of ajmaline in response to a depolarizing voltage step.
-
Analysis: The percentage of current inhibition is calculated at each concentration to determine the IC50 for sodium channel blockade.
Visualizing Molecular Pathways and Workflows
Signaling Pathways
The distinct mechanisms of action of reserpine and yohimbine on adrenergic nerve terminals can be visualized as follows:
Caption: Mechanisms of Reserpine and Yohimbine.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of a Rauvolfia alkaloid is depicted below:
Caption: General workflow for cytotoxicity testing.
Conclusion and Future Directions
The alkaloids derived from Rauvolfia species exhibit a remarkable range of biological activities, with distinct mechanisms of action that have been harnessed for various therapeutic purposes. Reserpine's VMAT inhibition, ajmaline's sodium channel blockade, and yohimbine's alpha-2 adrenergic antagonism highlight the chemical diversity and pharmacological specificity within this class of compounds. While these alkaloids are well-characterized, the biological activity of newly discovered compounds like this compound remains to be elucidated. Future research should prioritize the pharmacological screening of these novel structures to uncover new therapeutic leads. A comprehensive evaluation of this compound's activity, for instance, could reveal unique interactions with biological targets, potentially expanding the therapeutic landscape of Rauvolfia alkaloids.
References
- 1. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. New alkaloids of the sarpagine group from Rauvolfia serpentina hairy root culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Rauwolfia in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CAS 16100-84-8 | Dihydroperaksine [phytopurify.com]
- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydroperaksine | C19H24N2O2 | CID 636655 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Hydroxydihydroperaksine and Structurally Similar Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 10-Hydroxydihydroperaksine and related indole (B1671886) alkaloids, peraksine (B1174184) and ajmaline (B190527). While all three compounds share a common structural heritage as alkaloids isolated from plants of the Rauvolfia genus, their detailed pharmacological profiles, particularly for this compound and peraksine, are not extensively documented in publicly available literature. This guide summarizes the known biological activities, with a focus on the well-characterized compound ajmaline as a reference, and provides standardized experimental protocols for the evaluation of these and similar molecules.
Comparative Biological Activities
| Compound | Target(s) | Reported Biological Activity | Quantitative Data (IC50) | Source Organism |
| This compound | Not explicitly defined in literature | Not explicitly defined in literature | Data not available | Rauvolfia verticillata |
| Peraksine | Not explicitly defined in literature | Antiproliferative, potential antitumor activity | Data not available | Rauwolfia serpentina |
| Ajmaline | Voltage-gated Na+ channels, K+ channels (hERG), Ca2+ channels | Class Ia antiarrhythmic, used to diagnose Brugada syndrome.[2][4][5] | Na+ channels (skeletal muscle): 23.2 µMhERG (HEK cells): 1.0 µMhERG (Xenopus oocytes): 42.3 µM | Rauwolfia serpentina and other Rauvolfia species |
Note: The lack of quantitative data for this compound and peraksine highlights a significant gap in the understanding of these natural products and underscores the need for further experimental investigation.
Signaling and Mechanistic Pathways
The primary therapeutic effect of ajmaline and, presumably, similar indole alkaloids with antiarrhythmic potential, stems from their interaction with ion channels in cardiomyocytes. As a Class Ia antiarrhythmic, ajmaline blocks the fast sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This leads to a decreased rate of depolarization and a prolongation of the action potential duration.
Experimental Protocols
To facilitate the comparative analysis of this compound, peraksine, and ajmaline, the following detailed protocol for a whole-cell voltage-clamp electrophysiology assay is provided. This method is the gold standard for determining the inhibitory concentration (IC50) of compounds on voltage-gated sodium channels.
Protocol: Determination of IC50 for Sodium Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology
1. Cell Culture:
-
Use a stable cell line expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells expressing human NaV1.5).
-
Culture cells in appropriate media and conditions to ensure optimal health and channel expression.
-
Plate cells onto glass coverslips 24-48 hours prior to recording.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Test Compounds: Prepare stock solutions of this compound, peraksine, and ajmaline in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations.
3. Electrophysiological Recording:
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a single cell with the recording pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record the peak inward sodium current at each voltage step.
-
4. Data Analysis:
-
Apply the test compound at increasing concentrations to the perfusion bath.
-
At each concentration, record the peak sodium current in response to a standardized voltage step (e.g., to -10 mV).
-
Calculate the percentage of current inhibition for each concentration relative to the control (before drug application).
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Conclusion
While this compound and peraksine are structurally related to the well-characterized antiarrhythmic agent ajmaline, a comprehensive comparative analysis of their biological activities is hampered by a lack of publicly available quantitative data. Ajmaline's primary mechanism of action involves the blockade of voltage-gated sodium channels, with additional effects on potassium and calcium channels. It is plausible that this compound and peraksine may exhibit similar ion channel modulating properties, in addition to the reported antiproliferative effects of peraksine. The provided experimental protocol for whole-cell patch-clamp electrophysiology offers a standardized method for the systematic evaluation and direct comparison of these and other novel compounds, which is essential for advancing their potential therapeutic applications. Further research is critically needed to elucidate the pharmacological profiles of this compound and peraksine.
References
Reproducing Published Findings on 10-Hydroxydihydroperaksine: A Guide for Researchers
A comprehensive review of available scientific literature reveals a notable absence of published studies detailing the biological activity, mechanism of action, and comparative efficacy of 10-Hydroxydihydroperaksine. While this compound is commercially available and listed as a natural alkaloid isolated from Rauvolfia verticillata, dedicated research on its pharmacological properties has not yet been disseminated in peer-reviewed publications. This guide, therefore, serves as a foundational framework for researchers and drug development professionals interested in investigating this molecule. It outlines the necessary experimental workflows and data presentation structures that would be required to build a comprehensive understanding of this compound and compare it to other potential therapeutic agents.
Chemical and Physical Properties
This compound is an alkaloid with the chemical formula C₁₉H₂₄N₂O₃ and a molecular weight of 328.4 g/mol . It is sourced from the herbs of Rauvolfia verticillata, a plant known to produce a variety of indole (B1671886) alkaloids with diverse pharmacological activities. Commercial suppliers typically provide it as a powder with a purity of over 98%.
Hypothetical Experimental Workflow for Characterization
For a novel or uncharacterized compound such as this compound, a systematic evaluation is necessary to determine its biological effects and potential as a therapeutic agent. The following workflow outlines a standard approach that could be adopted.
Data Presentation for Comparative Analysis
Should experimental data for this compound become available, it would be crucial to present it in a structured format to allow for easy comparison with alternative compounds. The following tables are examples of how such data could be organized.
Table 1: Comparative In Vitro Cytotoxicity of this compound and Control Compounds
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | e.g., MCF-7 | e.g., MTT | Data Not Available |
| Alternative 1 | e.g., MCF-7 | e.g., MTT | Example Value |
| Alternative 2 | e.g., MCF-7 | e.g., MTT | Example Value |
| This compound | e.g., A549 | e.g., MTT | Data Not Available |
| Alternative 1 | e.g., A549 | e.g., MTT | Example Value |
| Alternative 2 | e.g., A549 | e.g., MTT | Example Value |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Administration Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| This compound | e.g., Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | e.g., Oral | Example Value | Example Value | Example Value | Example Value |
| Alternative 2 | e.g., Oral | Example Value | Example Value | Example Value | Example Value |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Any future publication on this compound should include comprehensive descriptions of the experimental procedures. An example of a protocol for a cell viability assay is provided below.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.
Signaling Pathway Analysis
Once a biological activity is confirmed, elucidating the underlying signaling pathway is a critical next step. For instance, if this compound were found to have anti-inflammatory properties, a logical step would be to investigate its effect on the NF-κB signaling pathway. A hypothetical diagram of this pathway is presented below.
A Comparative Guide to the Bioactivity of Peraksine Derivatives in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of peraksine (B1174184) derivatives, a class of monoterpenoid indole (B1671886) alkaloids. Due to the limited availability of public data for a comprehensive cross-validation of a specific compound across multiple cell lines, this document summarizes the existing experimental findings for several related peraksine analogues. The information presented herein is intended to serve as a resource for researchers interested in the potential therapeutic applications of these natural products.
It is important to note that information regarding "10-Hydroxydihydroperaksine" is not available in the current scientific literature. Therefore, this guide focuses on publicly documented peraksine derivatives.
Quantitative Bioactivity Data
The following tables summarize the reported anti-inflammatory and cytotoxic activities of various peraksine derivatives.
Table 1: Anti-inflammatory Activity of Peraksine Derivatives in RAW264.7 Murine Macrophages
| Compound | Assay | IC50 (µM) |
| Rauvomine C | Nitric Oxide (NO) Production Inhibition | 10.76 |
| Peraksine Derivative with Pyran Ring (Compound 5) | Nitric Oxide (NO) Production Inhibition | 17.52 - 20.99 |
| Peraksine Derivative with Pyran Ring (Compound 8) | Nitric Oxide (NO) Production Inhibition | 17.52 - 20.99 |
| Peraksine Derivative with Pyran Ring (Compound 9) | Nitric Oxide (NO) Production Inhibition | 17.52 - 20.99 |
Data from a study on peraksine derivatives from Rauvolfia vomitoria, which evaluated their anti-inflammatory effects on NO production in LPS-induced RAW264.7 mouse macrophages.
Table 2: Cytotoxic Activity of Rauvine B in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Rauvine B | MCF-7 | Breast Cancer | 25.5 |
| Rauvine B | SW837 | Colon Cancer | 22.6 |
| Rauvine B | A549 | Lung Cancer | 26.0 |
Note: The name "Rauvine B" is used as cited in the available literature; its exact structural relationship to "Rauvomine B" requires further clarification. The data indicates moderate cytotoxicity.
Proposed Signaling Pathway for Anti-inflammatory Activity
The anti-inflammatory activity of many natural products is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for the interaction of peraksine derivatives with this pathway is limited, their observed inhibition of nitric oxide production in macrophages, a process regulated by NF-κB, suggests this as a plausible mechanism of action.
Caption: Proposed NF-κB signaling pathway for anti-inflammatory action.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and validation of the biological activity of natural product derivatives like this compound.
Caption: General experimental workflow for bioactivity screening.
Experimental Protocols
Nitric Oxide Production Assay in RAW264.7 Cells
This protocol is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Peraksine derivatives)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the peraksine derivatives for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Following the pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Griess Assay:
-
After the incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
MTT Cytotoxicity Assay
This colorimetric assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW837, A549)
-
Appropriate complete culture medium for each cell line
-
Test compounds (Peraksine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the peraksine derivatives. Include a vehicle control and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Confirming the Purity of Synthetic 10-Hydroxydihydroperaksine: A Comparative Guide for Researchers
For researchers and professionals in drug development, establishing the purity of a novel synthetic compound is a critical step. This guide provides a comparative overview of the analytical methodologies used to confirm the purity of a synthetic indole (B1671886) alkaloid, 10-Hydroxydihydroperaksine, against a well-characterized, commercially available alternative, Yohimbine (B192690) Hydrochloride. This comparison highlights the differing challenges and data requirements between a newly synthesized molecule and an established standard.
Comparative Purity Analysis
The purity of a chemical compound is a crucial determinant of its biological activity and safety. For a novel synthetic compound like this compound, purity confirmation involves a comprehensive approach to identify and quantify the target molecule and any potential impurities, such as starting materials, byproducts, and isomers. In contrast, for a commercially available standard like Yohimbine HCl, the focus is on verifying the manufacturer's specifications using established analytical methods.
| Parameter | Synthetic this compound (Analog) | Yohimbine Hydrochloride (Commercial Standard) |
| Purity Determination Method | High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC), Titration with a certified standard |
| Reported Purity | >98% (Typical target for novel synthetic compounds) | ≥98.5 % (by Titration with HClO4), 99.88% (by HPLC)[1][2] |
| Primary Impurities | Unreacted starting materials, diastereomers, oxidation products | Related alkaloids (e.g., corynanthine, rauwolscine), residual solvents |
| Analytical Data Example (HPLC) | Representative chromatogram showing a major peak with potential minor impurity peaks. | Chromatogram with a single, sharp peak corresponding to the standard retention time. |
Experimental Protocols
Synthesis and Purification of this compound (Analog: 19(S),20(R)-Dihydroperaksine)
The total synthesis of indole alkaloids is a complex, multi-step process. The following is a summarized protocol based on the synthesis of 19(S),20(R)-dihydroperaksine, a close structural analog of this compound.
Synthesis: The synthesis involves a sequence of chemical reactions, including a critical haloboration reaction, regioselective hydroboration, and controlled oxidation to construct the complex pentacyclic core of the alkaloid. The starting materials are often derived from commercially available chiral precursors like D-(+)-tryptophan.
Purification: Purification of the final compound is typically achieved through column chromatography on silica (B1680970) gel. The selection of the solvent system is critical to separate the desired product from any remaining reactants or byproducts. A typical solvent system for the purification of indole alkaloids is a mixture of chloroform (B151607) and methanol (B129727).
Purity Confirmation Methods
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile organic compounds.
-
Column: A reversed-phase C18 column is commonly used for the separation of indole alkaloids.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed. For example, a mobile phase of methanol and water in a 70:30 ratio has been used for yohimbine analysis.[3]
-
Detection: A UV detector is typically used, with the detection wavelength set to the absorbance maximum of the analyte (e.g., around 220 nm or 280 nm for indole alkaloids).
-
Quantification: The purity is determined by calculating the peak area of the main compound as a percentage of the total peak area of all detected components in the chromatogram.
2. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a reference standard of the same compound.
-
Sample Preparation: A precisely weighed amount of the synthetic compound is dissolved in a deuterated solvent (e.g., DMSO-d6) along with a known amount of an internal standard of high purity.
-
Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis, ensuring a long relaxation delay.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a signal from the internal standard.
3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthetic compound and to identify potential impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
Mandatory Visualizations
Caption: Workflow for the synthesis and purity confirmation of this compound.
Caption: Simplified signaling pathway of Yohimbine as an α2-adrenergic receptor antagonist.
References
10-Hydroxydihydroperaksine: An Uncharted Territory in Efficacy and Therapeutic Application
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of 10-Hydroxydihydroperaksine's efficacy and mechanism of action. At present, there is no published experimental data to support a comparison of this compound with any current standard of care for any disease.
This compound is a natural alkaloid isolated from the plant Rauvolfia verticillata. This plant genus has a rich history in traditional medicine and is known to produce a variety of bioactive indole (B1671886) alkaloids, some of which have been developed into pharmaceutical drugs. However, research on the specific properties of this compound is currently absent from the scientific record.
The Landscape of Rauvolfia verticillata Alkaloids
While data on this compound is non-existent, the plant it is derived from, Rauvolfia verticillata, has been a source of significant pharmacological interest. The roots of this plant have been traditionally used for treating cardiovascular diseases and hypertension.[1] Scientific investigations into the chemical constituents of Rauvolfia species have identified several potent indole alkaloids, including:
-
Reserpine: A well-known antihypertensive and antipsychotic agent.
-
Ajmaline: Used as an antiarrhythmic agent.
-
Ajmalicine: Another compound with antihypertensive properties.
Research on extracts and other isolated compounds from Rauvolfia verticillata has indicated potential biological activities. For instance, some studies have shown cytotoxic effects of certain alkaloids from this plant against human cancer cell lines, such as breast cancer (MCF-7) and promyelocytic leukemia (HL-60).[2] Additionally, smooth muscle relaxant properties have been observed with some constituents.[2]
It is crucial to emphasize that these findings relate to other compounds found within the same plant and cannot be extrapolated to this compound. A study that isolated seven new indole alkaloids from the leaves and twigs of Rauvolfia verticillata found that none of them exhibited cytotoxicity against five different human cancer cell lines.[3]
The Path Forward: A Call for Foundational Research
The absence of any preclinical or clinical data for this compound means that fundamental questions about its biological activity remain unanswered. To ascertain its potential therapeutic value and enable any future comparison with standard of care treatments, a systematic and rigorous scientific investigation is required.
The logical workflow for such an investigation would involve a series of sequential experimental stages, as depicted in the diagram below. This process would begin with foundational in vitro studies to determine if the compound has any biological effect, followed by more complex cellular and animal models to understand its mechanism and potential efficacy.
Figure 1. A generalized workflow for the preclinical and clinical evaluation of a novel compound like this compound.
Conclusion
For researchers, scientists, and drug development professionals, this compound represents a molecule with an unknown potential. While its origin from a medicinally important plant is intriguing, no scientific evidence currently exists to support any claims of efficacy or to provide a basis for comparison with established medical treatments. The scientific community awaits foundational research to uncover the pharmacological profile of this compound. Until such data becomes available, any discussion of its therapeutic role remains purely speculative.
References
"in vitro and in vivo correlation of 10-Hydroxydihydroperaksine activity"
A Comparative Guide to the In Vitro Anti-inflammatory Activity of Peraksine (B1174184) Derivatives
Executive Summary
This guide provides a comparative analysis of the in vitro anti-inflammatory activity of peraksine derivatives, natural alkaloids isolated from Rauvolfia vomitoria. While the specific compound "10-Hydroxydihydroperaksine" did not yield specific data in our search, this guide focuses on the documented anti-inflammatory properties of related peraksine compounds. The information presented is intended for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows. It is important to note that in vivo data for peraksine derivatives was not available in the conducted search.
Introduction
Inflammation is a complex biological response implicated in numerous diseases, driving a continuous search for novel anti-inflammatory agents. Peraksine derivatives, a class of monoterpene indole (B1671886) alkaloids, have emerged as compounds of interest. Recent studies have demonstrated their potential to modulate inflammatory responses in vitro. This guide aims to objectively present the available experimental data on the anti-inflammatory activity of these compounds and provide context by comparison with other known anti-inflammatory agents.
It is critical to state that a comprehensive search for "this compound" did not yield any specific biological activity data. The focus of this guide is therefore on the broader class of peraksine derivatives for which experimental data is available. Furthermore, the available literature within the scope of our search was limited to in vitro studies, and thus, no in vivo correlation can be made at this time.
In Vitro Anti-inflammatory Activity: A Comparative Analysis
The primary mechanism of anti-inflammatory action reported for peraksine derivatives is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
| Compound/Derivative | In Vitro Model | Endpoint | IC50 (µM) |
| Rauvomine C (Peraksine Derivative) | LPS-induced RAW264.7 macrophages | NO Production | 10.76[1] |
| Peraksine-type alkaloids with pyran ring | LPS-induced RAW264.7 macrophages | NO Production | 17.52 - 20.99[1] |
| Compound PD-1 (Piperazine Derivative) | LPS-induced RAW264.7 macrophages | Nitrite Production | >10 (39.42% inhibition at 10 µM)[2] |
| Compound PD-2 (Piperazine Derivative) | LPS-induced RAW264.7 macrophages | Nitrite Production | >10 (33.7% inhibition at 10 µM)[2] |
| Pyrazoline 2g | Not Specified | Lipoxygenase Inhibition | 80[3] |
Experimental Protocols
The following is a detailed methodology for the in vitro anti-inflammatory assay used to evaluate peraksine derivatives[1][4].
Cell Culture and Treatment:
-
Cell Line: RAW264.7 mouse macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the test compounds (e.g., peraksine derivatives) for 1 hour.
-
Stimulation: Following treatment with the test compounds, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for an additional 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Test):
-
Sample Collection: After the 24-hour incubation with LPS, the cell culture supernatant is collected.
-
Griess Reagent: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10 minutes.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite.
-
Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells that were not treated with the test compounds. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.
Caption: Experimental workflow for in vitro anti-inflammatory activity screening.
Conclusion and Future Directions
The available in vitro data indicates that peraksine derivatives, particularly rauvomine C, are promising candidates for further investigation as anti-inflammatory agents.[1] They exhibit potent inhibition of nitric oxide production in a standard cellular model of inflammation.
However, this guide also highlights significant gaps in the current knowledge. The absence of data for "this compound" necessitates foundational research to determine its biological activities. Furthermore, the lack of in vivo studies for any peraksine derivatives means that their efficacy and safety in a whole-organism context remain unknown.
Future research should prioritize:
-
In vitro and in vivo evaluation of this compound: Synthesis and screening of this specific compound are required to understand its potential.
-
In vivo studies of promising peraksine derivatives: Compounds like rauvomine C should be advanced to animal models of inflammation to assess their therapeutic potential.
-
Mechanism of action studies: Further research is needed to elucidate the precise molecular targets of peraksine derivatives within the inflammatory signaling cascade.
References
- 1. Peraksine derivatives with potential anti-inflammatory activities from the stems of Rauvolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 10-Hydroxydihydroperaksine and Peraksine: An In-depth Guide for Researchers
In the realm of natural product chemistry and drug discovery, the indole (B1671886) alkaloids derived from the Rauvolfia genus have long been a source of significant scientific interest. Among these, 10-Hydroxydihydroperaksine and Peraksine (B1174184), both C-19 methyl-substituted sarpagine/ajmaline-type indole alkaloids, present intriguing structural similarities yet possess distinct functionalities that warrant a detailed comparative analysis. This guide provides a comprehensive head-to-head comparison of these two alkaloids, summarizing their chemical properties, and biological activities, and presenting relevant experimental data and protocols to aid researchers in drug development and scientific investigation.
Chemical Structure and Properties
Both this compound and Peraksine share a core pentacyclic framework characteristic of sarpagine-type alkaloids. However, they exhibit key structural differences that likely influence their biological activities.
This compound , isolated from the herbs of Rauvolfia verticillata, is also known as 10-Hydroxy-19(S),20(R)-dihydroperaksine.[1] Its structure is characterized by a hydroxyl group at the C-10 position of the aromatic ring.
Peraksine , originally isolated from Rauwolfia perakensis, is distinguished by a hexacyclic hemiacetal ring, a unique feature among this class of alkaloids.[2]
A summary of their chemical properties is presented in Table 1.
| Property | This compound | Peraksine |
| Molecular Formula | C₁₉H₂₄N₂O₃ | C₁₉H₂₂N₂O₂ |
| Molecular Weight | 328.4 g/mol | 310.39 g/mol |
| Source | Rauvolfia verticillata | Rauwolfia perakensis |
| Key Structural Feature | Hydroxyl group at C-10 | Hexacyclic hemiacetal ring |
Biological Activity and Performance
While both compounds belong to the pharmacologically significant Rauvolfia alkaloids, publicly available data on their biological activities is not equally extensive. The broader class of Rauvolfia alkaloids is known for a wide range of effects, including antihypertensive, antioxidant, and neuroprotective activities, often attributed to their interaction with the sympathetic nervous system and the renin-angiotensin-aldosterone system.
Peraksine: Anti-Inflammatory Activity
Recent studies have provided quantitative data on the anti-inflammatory potential of peraksine derivatives. A study on compounds isolated from the stems of Rauvolfia vomitoria demonstrated that several peraksine-type alkaloids exhibit significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
The results of this study are summarized in Table 2. Notably, a novel chlorinated derivative, rauvomine C, displayed the most potent activity, while other peraksine analogues with a pyran ring also showed considerable efficacy.
| Compound | IC₅₀ (μM) on NO Production |
| Rauvomine C (a new peraksine derivative) | 10.76 |
| Peraksine-type alkaloids with a pyran ring | 17.52 - 20.99 |
This data suggests that the peraksine scaffold is a promising starting point for the development of novel anti-inflammatory agents.
This compound: Undetermined Biological Activity
As of the latest available scientific literature, there is a notable absence of published experimental data detailing the biological activities of this compound. While its structural similarity to other bioactive Rauvolfia alkaloids suggests it may possess pharmacological properties, such as anti-inflammatory, neuroprotective, or cardiovascular effects, these have not been experimentally confirmed or quantified. Further research is imperative to elucidate the therapeutic potential of this particular alkaloid.
Experimental Protocols
To facilitate further research and allow for reproducible findings, a detailed methodology for a key experiment—the nitric oxide inhibition assay—is provided below. This protocol is based on the methods used to evaluate the anti-inflammatory activity of peraksine derivatives.
Protocol: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To determine the inhibitory effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Peraksine) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of wells with untreated cells should be included as a negative control.
-
Nitrite Measurement: After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubation and Reading: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can be calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathway of LPS-Induced Nitric Oxide Production in Macrophages
Caption: Putative signaling pathway for LPS-induced NO production and potential inhibition by Peraksine.
Experimental Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Conclusion
This guide provides a comparative overview of this compound and Peraksine. While both are structurally related indole alkaloids from the Rauvolfia genus, the currently available scientific data highlights a significant knowledge gap. Peraksine and its derivatives have demonstrated promising anti-inflammatory activity, with quantifiable data available to support further investigation. In contrast, the biological profile of this compound remains largely unexplored.
For researchers in drug development, Peraksine represents a validated hit compound for anti-inflammatory research, with a clear experimental framework for further studies. The lack of data for this compound, however, presents a research opportunity. Future studies should focus on screening this compound in a battery of bioassays, including but not limited to anti-inflammatory, cytotoxic, and neuroprotective assays, to unlock its potential therapeutic value. The detailed experimental protocol provided herein can serve as a starting point for such investigations, enabling a future, more complete head-to-head comparison of these two intriguing natural products.
References
Independent Verification of 10-Hydroxydihydroperaksine's Pharmacological Effects: A Comparative Guide
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from the herbs of Rauvolfia verticillata.[][] This plant belongs to the Apocynaceae family, which is renowned for producing a wide array of pharmacologically active indole (B1671886) alkaloids.[3][4][5][6] While specific research on the pharmacological effects of this compound is currently limited, the well-documented activities of other alkaloids from Rauvolfia species provide a valuable framework for potential areas of investigation. This guide offers a comparative overview of the known pharmacological effects of prominent Rauvolfia alkaloids, presenting experimental data and methodologies to serve as a reference for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds.
Comparative Pharmacological Activities of Rauvolfia Alkaloids
The alkaloids isolated from Rauvolfia verticillata and related species exhibit a broad spectrum of biological activities. The following table summarizes the key pharmacological effects of some of the most well-studied alkaloids from this genus. This comparative data can help to infer potential activities for lesser-studied compounds like this compound.
| Alkaloid | Pharmacological Effect | Mechanism of Action (where known) | Reference |
| Reserpine (B192253) | Antihypertensive, Antipsychotic | Inhibits the vesicular monoamine transporter 2 (VMAT2), leading to depletion of monoamines (norepinephrine, dopamine, serotonin) in the central and peripheral nervous systems. | [7][8] |
| Ajmaline | Antiarrhythmic (Class Ia) | Blocks sodium channels, prolonging the cardiac action potential. Also inhibits HERG potassium channels. | [7] |
| Yohimbine | Aphrodisiac, Sympatholytic | α2-adrenergic receptor antagonist, leading to increased sympathetic outflow. | [3] |
| Serpentine | Antihistaminic | Not fully elucidated. | [3] |
| Perakine | Anti-inflammatory | Not fully elucidated. | [7] |
| 9-Hydroxynoracronycine | Cytotoxic (Anti-cancer) | Decreased proliferation of MCF-7 breast cancer cells. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of pharmacological effects. Below are outlines of common experimental protocols used to assess the activities of Rauvolfia alkaloids.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability and proliferation, as was done for 9-hydroxynoracronycine against MCF-7 and HL-60 cells.[5]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase will convert MTT to formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.
2. Assessment of Antihypertensive Activity in Animal Models
This protocol is relevant for compounds like reserpine and can be adapted to screen for similar effects.
-
Animal Model: Spontaneously hypertensive rats (SHRs) are commonly used as a model for essential hypertension.
-
Compound Administration: The test compound is administered orally or via injection at different doses. A control group receives the vehicle.
-
Blood Pressure Measurement: Blood pressure is measured at regular intervals using non-invasive (tail-cuff method) or invasive (telemetry or direct arterial cannulation) techniques.
-
Data Analysis: Changes in systolic and diastolic blood pressure are recorded and compared between the treated and control groups to determine the antihypertensive efficacy.
3. Smooth Muscle Relaxation Assay
This assay can be used to investigate effects on smooth muscle, as mentioned for some acridone (B373769) alkaloids from Rauvolfia.[5]
-
Tissue Preparation: A segment of small intestine (e.g., from a rabbit) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Contraction Induction: A contractile agent (e.g., acetylcholine (B1216132) or potassium chloride) is added to the bath to induce smooth muscle contraction.
-
Compound Addition: Once a stable contraction is achieved, the test compound is added in a cumulative manner to assess its relaxant effect.
-
Data Recording and Analysis: The muscle tension is recorded using a force transducer. The percentage of relaxation is calculated, and the EC50 (concentration that produces 50% of the maximal response) can be determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is essential for understanding the mechanisms of action. The following diagrams illustrate a potential signaling pathway that could be investigated for this compound, based on the known cytotoxic effects of other Rauvolfia alkaloids, and a typical experimental workflow.
Caption: Hypothetical signaling pathway for the induction of apoptosis by this compound.
Caption: General experimental workflow for pharmacological characterization.
While direct experimental evidence for the pharmacological effects of this compound is not yet available in published literature, the rich phytochemical profile of Rauvolfia verticillata provides a strong rationale for its investigation. The diverse activities of related alkaloids, such as the antihypertensive effects of reserpine and the cytotoxic properties of other compounds from the plant, suggest that this compound may possess significant therapeutic potential. The experimental protocols and hypothetical pathways presented in this guide offer a foundational framework for researchers to systematically explore the bioactivities of this and other novel natural products. Further research is warranted to elucidate the specific pharmacological profile of this compound and determine its potential as a future therapeutic agent.
References
Safety Operating Guide
Navigating the Disposal of 10-Hydroxydihydroperaksine: A Guide for Laboratory Professionals
The proper disposal of specialized research chemicals like 10-Hydroxydihydroperaksine is a critical component of laboratory safety and environmental responsibility. For compounds where a detailed disposal protocol is not provided, a conservative approach that treats the substance as hazardous is required.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Treat all chemicals of unknown toxicity as hazardous.[1][2]
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory.
-
Ventilation: Handle the compound and its waste within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Step-by-Step General Disposal Procedure
This protocol outlines the essential steps for the safe collection, segregation, and disposal of this compound waste when specific instructions are unavailable.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired this compound powder in a dedicated, sealable hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All items that have come into contact with the compound, such as weighing papers, pipette tips, and contaminated gloves, must be considered hazardous. Place these items in the same solid hazardous waste container.
-
Solutions: If the compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled container for liquid hazardous waste. Do not pour down the drain.[3]
-
-
Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
Identify the contents fully: "this compound" and list any solvents present with their approximate concentrations.
-
Add appropriate hazard pictograms if known or suspected (e.g., skull and crossbones for acute toxicity). If hazards are unknown, it is prudent to label the container as hazardous.[4]
-
-
Storage of Waste:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept away from incompatible materials. As a precaution, store away from strong oxidizing agents.[5]
-
-
Arranging for Final Disposal:
-
Do not attempt to neutralize or treat the chemical waste unless you have a validated procedure and are authorized by your EHS department.
-
Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.
-
The final disposal must be carried out by a licensed environmental waste management company at an approved facility.[6]
-
Data Presentation: Chemical and Physical Properties
The following table summarizes the known properties of this compound based on information from chemical suppliers.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 451478-47-0[] |
| Molecular Formula | C₁₉H₂₄N₂O₃[] |
| Molecular Weight | 328.4 g/mol [] |
| Appearance | Powder[] |
| Purity | >98%[] |
| Source | The herbs of Rauvolfia verticillata[8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8] |
| Storage | Store desiccated at -20°C is recommended by some suppliers. |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of a research chemical with unknown hazard information.
Caption: Disposal workflow for a chemical with unknown hazards.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. twu.edu [twu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
Personal protective equipment for handling 10-Hydroxydihydroperaksine
Compound Identification and Properties
10-Hydroxydihydroperaksine is a natural alkaloid derived from the herbs of Rauvolfia verticillata.[1][] Below is a summary of its known properties.
| Property | Value |
| CAS Number | 451478-47-0 |
| Molecular Formula | C19H24N2O3 |
| Molecular Weight | 328.4 |
| Appearance | Powder |
| Purity | >98% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1] |
| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the quantity and procedure being performed.[6] For handling this compound, particularly in its powdered form, the following PPE is recommended.[7][8][9]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Safety glasses or goggles. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[6][7] |
| Solution Preparation and Handling | - Work within a certified chemical fume hood.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile).[10] | Reduced risk of aerosolization, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[6] |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Gloves. | Standard laboratory practice to protect against incidental contact.[7] |
Experimental Protocol: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring safety.
3.1. Preparation and Pre-Handling
-
Consult Safety Resources: Before handling, consult your institution's EHS office. Review any available literature on similar alkaloid compounds for potential hazards.
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.
-
Assemble Materials: Gather all necessary equipment, including PPE, spill kit, and waste containers, before introducing the compound to the work area.
3.2. Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the powdered form, do so within the chemical fume hood. Use a balance with a draft shield if available.
-
Solution Preparation: To minimize aerosol generation, prepare solutions by slowly adding the solvent to the vial containing the powdered compound.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces with an appropriate solvent. Wipe down the exterior of all containers before removing them from the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable PPE as hazardous waste.
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, follow these procedures and always report the incident to your supervisor and EHS department.[11]
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11][12] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | For a minor spill within a fume hood, alert others in the area, wear appropriate PPE, and clean the spill with an appropriate absorbent material. For a major spill, evacuate the area, close the doors, and contact your institution's emergency response team.[13][14][15] |
Disposal Plan
Due to the lack of specific disposal information, all waste contaminated with this compound must be treated as hazardous waste.[16][17]
| Waste Type | Disposal Procedure |
| Unused Compound | Collect in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the full chemical name.[16] |
| Contaminated Labware | Collect all contaminated items (e.g., pipette tips, vials) in a designated, puncture-resistant container. Label as "Hazardous Waste" with the name of the compound.[6] |
| Contaminated PPE | Carefully doff all disposable PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[6] |
Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste.[16] Do not dispose of this compound or its waste down the drain or in regular trash.[17]
References
- 1. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:451478-47-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 14. Lab Safety Manual: Emergency Planning and Procedures | Hampshire College [hampshire.edu]
- 15. twu.edu [twu.edu]
- 16. benchchem.com [benchchem.com]
- 17. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
